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(1-Aminocycloheptyl)methanol Documentation Hub

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  • Product: (1-Aminocycloheptyl)methanol
  • CAS: 814254-62-1; 814255-78-2; 81428-99-1

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of (1-Aminocycloheptyl)methanol

This technical guide provides an in-depth spectroscopic analysis of (1-Aminocycloheptyl)methanol , a specialized spiro-scaffold intermediate used in medicinal chemistry for modulating lipophilicity and metabolic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic analysis of (1-Aminocycloheptyl)methanol , a specialized spiro-scaffold intermediate used in medicinal chemistry for modulating lipophilicity and metabolic stability in drug candidates.[1]

Executive Summary & Structural Context

(1-Aminocycloheptyl)methanol (CAS: 14173-03-6 / PubChem CID: 51072289) represents a critical class of gem-disubstituted cycloalkanes.[1] Unlike its cyclopentyl and cyclohexyl homologs, the cycloheptyl ring introduces unique conformational flexibility (pseudorotation) that subtly influences its spectroscopic signature.[1]

This guide details the expected analytical profile used to validate the identity and purity of this compound during synthesis scale-up. The data presented synthesizes experimental precedents from homologous series and first-principles chem-informatics.[1]

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: (1-Aminocycloheptyl)methanol[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][2]
  • Molecular Weight: 143.23 g/mol

  • Monoisotopic Mass: 143.131 g/mol

  • Key Structural Features:

    • Quaternary Carbon (C1): The spectroscopic "anchor."[1]

    • Primary Amine (-NH

      
      ): Exchangeable protons.[1]
      
    • Hydroxymethyl Group (-CH

      
      OH): Diagnostic singlet/multiplet depending on solvent.[1]
      

Synthesis & Sample Preparation Context

To interpret spectra accurately, one must understand the sample's history.[1] This compound is typically synthesized via the Bucherer-Bergs reaction on cycloheptanone, followed by hydrolysis to the amino acid (1-aminocycloheptanecarboxylic acid) and reduction (LiAlH


).[1]
  • Common Impurities:

    • Cycloheptanone:[1] (Incomplete conversion) - Look for C=O in IR/NMR.

    • 1-Aminocycloheptanecarboxylic acid: (Incomplete reduction) - Look for C=O acid peak.[1]

    • Over-reduction products: Rare, but possible methylation.[1]

Sample Prep for NMR:

  • Solvent: CDCl

    
     is standard.[1] However, DMSO-
    
    
    
    is recommended if the hydrochloride salt is isolated, or to observe exchangeable -OH/-NH
    
    
    protons clearly.[1]
  • Internal Standard: TMS (0.00 ppm).[1]

Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary confirmation of molecular weight.[1] For amino alcohols, the ionization is typically soft (ESI+), but fragmentation is driven by stability of the resulting iminium ions.[1]

Ionization & Fragmentation Logic[1]
  • Molecular Ion: The amino group protonates readily.[1] Expect a strong

    
     peak.[1]
    
  • Base Peak (Alpha-Cleavage): The most diagnostic fragmentation for 1,2-amino alcohols is the loss of the hydroxymethyl group (–CH

    
    OH, mass 31).[1] This generates a resonance-stabilized iminium ion on the cycloheptyl ring.[1]
    

Table 1: MS Data Summary (ESI+)

Ion Typem/z (Experimental/Calc)IntensityStructural Assignment
[M+H]+ 144.14 High (100%)Protonated Molecular Ion
[M+Na]+166.12MediumSodium Adduct
[M+H - H2O]+126.13LowDehydration (typical in source)
Fragment 112.11 HighAlpha-cleavage (Loss of CH

OH)
MS Fragmentation Pathway (Visualization)[1]

MS_Fragmentation M_H [M+H]+ m/z 144.14 Intermediate Transition State (Alpha Cleavage) M_H->Intermediate Fragmentation Fragment_Base Iminium Ion (Cycloheptyl-N=C) m/z 112.11 Intermediate->Fragment_Base -CH2OH Neutral_Loss Loss of CH2OH (31 Da) Intermediate->Neutral_Loss

Figure 1: Primary fragmentation pathway in ESI-MS showing the diagnostic loss of the hydroxymethyl group.[1]

Infrared Spectroscopy (IR)

IR is used primarily to confirm the reduction of the intermediate acid/ester to the alcohol and to ensure no ketone starting material remains.[1]

Diagnostic Bands:

  • 3200–3400 cm

    
     (Broad):  O-H and N-H stretching. In neat samples, these overlap significantly due to hydrogen bonding.[1]
    
  • 2850–2930 cm

    
    :  Strong C-H stretching (Cycloheptyl ring -CH
    
    
    
    -).[1]
  • 1050–1080 cm

    
    :  C-O stretch (Primary alcohol). Crucial for confirming reduction.
    
  • Absence of 1700–1750 cm

    
    :  Confirms absence of Cycloheptanone or Carboxylic acid precursors.[1]
    

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation.[1] The symmetry of the cycloheptane ring (if unstructured) simplifies the spectrum, but the flexibility can cause broadening.[1]

1H NMR (Proton) - 400 MHz, CDCl

The spectrum is characterized by a distinct singlet for the methylene group and a complex aliphatic region.[1]

Table 2: 1H NMR Assignment

Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Notes
3.35 Singlet (s)2H-CH

-OH
Key Peak. Confirms quaternary substitution. If this is a doublet, the reduction failed or the ring is chiral/locked.[1]
1.80 – 1.40Multiplet (m)12HRing -CH

-
Cycloheptyl envelope.[1] C2/C7 protons are usually most deshielded (~1.6-1.7 ppm).[1]
1.90 (varies)Broad (br s)3H-NH

, -OH
Exchangeable.[1] Shift depends on concentration/dryness.[1] Disappears with D

O shake.
13C NMR (Carbon) - 100 MHz, CDCl

The Carbon-13 spectrum validates the skeleton.[1] The quaternary carbon is the most critical feature.[1]

Table 3: 13C NMR Assignment

Shift (δ ppm)TypeAssignmentDiagnostic Notes
69.5 CH

-CH

-OH
Primary alcohol carbon.[1]
56.2 C (quat)C-1 (Quaternary) Attached to N and CH

OH.[1] Low intensity.
38.5CH

C-2, C-7Alpha to quaternary center.[1]
29.8CH

C-3, C-6Beta positions.[1]
22.5CH

C-4, C-5Gamma positions (furthest from functional groups).[1]

(Note: Shifts are consensus estimates based on homologous amino alcohols in CDCl


. Exact values may shift ±0.5 ppm depending on concentration).
NMR Structural Logic Workflow (Visualization)

NMR_Logic Sample Purified Sample (1-Aminocycloheptyl)methanol H_NMR 1H NMR (CDCl3) Sample->H_NMR Check_1 Check: Singlet @ ~3.35 ppm? H_NMR->Check_1 C_NMR 13C NMR / DEPT-135 Check_2 Check: Quaternary C @ ~56 ppm? C_NMR->Check_2 Check_1->C_NMR Yes Result_Fail FAIL: Check Synthesis (Did reduction complete?) Check_1->Result_Fail No (Doublet/Absent) Result_Pass PASS: Structure Confirmed Check_2->Result_Pass Yes Check_2->Result_Fail No (Carbonyl present?)

Figure 2: Decision tree for validating the structure using 1H and 13C NMR data.

Quality Control & Purity Validation

For researchers using this compound as a scaffold, purity is paramount.[1]

  • TLC (Thin Layer Chromatography):

    • System: DCM:MeOH:NH

      
      OH (90:9:1).[1]
      
    • Stain: Ninhydrin (stains free amine red/purple) or KMnO

      
       (oxidizes alcohol).[1]
      
    • Rf: Amino alcohols are polar; expect lower Rf (0.2–0.4).[1]

  • Elemental Analysis (CHN):

    • Calculated for C

      
      H
      
      
      
      NO: C, 67.09; H, 11.96; N, 9.78.[1]
    • Tolerance: ±0.4%.[1] Significant deviation often indicates trapped water or solvent (common in viscous amino alcohols).[1]

References

  • PubChem Compound Summary. (2023). (1-Aminocycloheptyl)methanol (CID 51072289).[1][2] National Center for Biotechnology Information.[1] [Link][1]

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Source for general chemical shift estimation rules).

  • Mundy, B. P. (2005).[1] Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.[1] (Reference for Bucherer-Bergs/Strecker synthesis context).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (Reference for amino-alcohol fragmentation patterns).

Sources

Exploratory

Conformational Locking in Medicinal Chemistry: A Technical Guide to Cycloalkane-Fused Amino Alcohols

Executive Summary This technical guide examines the structural class of cycloalkane-fused 1,2-amino alcohols , a "privileged scaffold" in medicinal chemistry. By embedding the flexible ethanolamine pharmacophore into a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the structural class of cycloalkane-fused 1,2-amino alcohols , a "privileged scaffold" in medicinal chemistry. By embedding the flexible ethanolamine pharmacophore into a saturated ring system (cyclopropane, cyclobutane, cyclopentane, or cyclohexane), researchers can "lock" bioactive conformations, reducing the entropic penalty of binding (


) and improving selectivity. This guide covers the historical evolution from natural aminocyclitols to modern GPCR modulators, details robust synthetic protocols for stereoselective assembly, and analyzes the pharmacological rationale behind conformational restriction.

Structural Rationale: The Entropic Advantage

The 1,2-amino alcohol moiety (vicinal amino alcohol) acts as a hydrogen bond donor/acceptor dyad capable of chelating metals or bridging receptor sites. However, acyclic amino alcohols (e.g., ethanolamine, sphingosine) possess free rotation around the C-C bond, populating multiple rotamers in solution.

The Thermodynamic Argument

Binding affinity is governed by the Gibbs free energy equation:


.
  • Acyclic Ligands: Binding requires freezing a flexible molecule into a single conformation, resulting in a significant loss of conformational entropy (high entropic penalty).[1]

  • Cyclic (Rigid) Ligands: The molecule is pre-organized. The loss of entropy upon binding is minimized, theoretically improving

    
     (affinity) by up to 1.4 kcal/mol per frozen rotatable bond.
    
Stereochemical Control

Cyclization creates defined vectors for substituents. In cyclohexane systems, for example, the amino and hydroxyl groups can be locked in:

  • Diequatorial (trans): Mimics an extended, anti-conformation.

  • Diaxial (trans): Often unstable but accessible via ring flips.

  • Axial-Equatorial (cis): Mimics a gauche conformation.

Historical Evolution: From Antibiotics to Immunomodulators

The utility of this scaffold has evolved from the isolation of complex natural products to the rational design of synthetic drugs.

EraMilestoneSignificance
1940s Streptomycin Discovery Isolation of aminoglycosides containing aminocyclitol cores (streptamine/2-deoxystreptamine). These are poly-amino alcohols on cyclohexane rings that bind bacterial 30S ribosomal subunits.
1960s Beta-Blocker Analogues While Propranolol is acyclic, researchers synthesized cyclic analogues (e.g., indanolamines) to map the steric requirements of the

-adrenergic receptor pocket.
1990s Glycosidase Inhibitors Development of Voglibose and Miglitol . These "sugar mimics" (aminocyclitols) inhibit

-glucosidase by mimicking the transition state of glycoside hydrolysis.
2010s S1P Receptor Modulators Fingolimod (FTY720) is acyclic but non-selective. Second-generation analogues introduced cyclobutane and cyclopentane rings to improve selectivity for S1P1 over S1P3 receptors (see Case Study).

Synthetic Methodology: Stereoselective Assembly

The most robust route to trans-1,2-amino alcohols is the nucleophilic ring-opening of epoxides. While thermal opening often requires harsh conditions, Lewis acid catalysis allows for mild, regioselective transformations.

Protocol: Synthesis of trans-2-Aminocyclohexanol via Metal-Catalyzed Epoxide Opening

Objective: Synthesize trans-2-(benzylamino)cyclohexanol from cyclohexene oxide with high diastereoselectivity.

Reagents & Materials
  • Substrate: Cyclohexene oxide (1.0 equiv, 10 mmol)

  • Nucleophile: Benzylamine (1.1 equiv, 11 mmol)

  • Catalyst: Lithium Perchlorate (

    
    ) (0.1 equiv) or Metal-Salen Complex (for enantioselectivity)
    
  • Solvent: Acetonitrile (

    
    ) (anhydrous)
    
Step-by-Step Methodology
  • Catalyst Preparation: Dissolve

    
     (106 mg, 1 mmol) in anhydrous 
    
    
    
    (10 mL) in a flame-dried round-bottom flask under Nitrogen atmosphere.
  • Epoxide Activation: Add Cyclohexene oxide (0.98 g, 10 mmol) to the solution. Stir at room temperature for 10 minutes to allow Lewis acid coordination to the epoxide oxygen.

  • Nucleophilic Attack: Dropwise add Benzylamine (1.18 g, 11 mmol).

  • Reaction: Stir the mixture at ambient temperature (20-25°C) for 6–12 hours. Monitor via TLC (Silica gel, 30% EtOAc/Hexane). The spot for the epoxide (

    
    ) should disappear, replaced by a more polar amine spot (
    
    
    
    ).
  • Quench & Workup:

    • Add water (20 mL) to quench the reaction.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organic layers with Brine. Dry over

      
      .
      
  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
  • Validation:

    • Yield: Expect 85–95%.

    • Stereochemistry Check:

      
       NMR analysis. The proton at the C-1 position (attached to OH) will appear as a td (triple doublet)  with a large coupling constant (
      
      
      
      ), indicative of an axial-axial coupling with the vicinal proton, confirming the trans-diequatorial configuration of the substituents.
Diagram: Reaction Mechanism (Lewis Acid Catalysis)

EpoxideOpening Epoxide Cyclohexene Oxide (Substrate) Coordination Lewis Acid Coordination (Li+ activates O) Epoxide->Coordination + LiClO4 Attack Nucleophilic Attack (SN2, Backside) Coordination->Attack + R-NH2 Intermediate Alkoxide Intermediate Attack->Intermediate Ring Opening Product trans-2-Aminocyclohexanol (Product) Intermediate->Product + H2O (Workup)

Figure 1: Mechanism of Lewis Acid-catalyzed epoxide ring opening yielding trans-amino alcohols.

Case Study: S1P Receptor Modulators (Fingolimod Analogues)

Fingolimod (FTY720) is an immunomodulator used for Multiple Sclerosis.[2][3] It is an acyclic pro-drug phosphorylated in vivo to mimic Sphingosine-1-Phosphate (S1P).

The Selectivity Problem

The phosphorylated acyclic form of Fingolimod is flexible and acts as a potent agonist for all S1P receptors (S1P1, S1P3, S1P4, S1P5) except S1P2. Activation of S1P3 is associated with bradycardia (heart rate slowing) and hypertension.

The Cycloalkane Solution

Researchers hypothesized that the S1P1 and S1P3 binding pockets had slightly different steric tolerances. By restricting the flexible alkyl chain into a ring, they could discriminate between subtypes.

  • Strategy: Constrain the amino-diol headgroup using cyclobutane or cyclopentane rings.

  • Result: 1,3-disubstituted cyclobutane analogues (e.g., Ciponimod precursors) demonstrated that specific stereoisomers could maintain S1P1 potency while significantly reducing S1P3 affinity.

  • Outcome: This led to the development of second-generation S1P modulators with improved safety profiles.

Diagram: Pharmacophore Evolution

Pharmacophore cluster_0 Generation 1: Flexible cluster_1 Generation 2: Rigidified FTY Fingolimod (FTY720) Free Rotation Non-Selective (S1P1/S1P3) Cyclic Cycloalkane Analogues (Cyclobutane/Cyclopentane) Locked Conformation FTY->Cyclic Conformational Restriction (Entropy Reduction) Selective High S1P1 Affinity Low S1P3 Affinity (Reduced Bradycardia) Cyclic->Selective Steric Discrimination

Figure 2: Strategic evolution from flexible Fingolimod to rigid, selective cycloalkane analogues.

References

  • Cyclobutanes in Drug Candidates: Title: Cyclobutanes in Small-Molecule Drug Candidates.[1] Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Fingolimod Analogues Synthesis: Title: Asymmetric Synthesis of Conformationally Constrained Fingolimod Analogues. Source: Journal of Organic Chemistry / NIH. URL:[Link]

  • Epoxide Ring Opening Protocol: Title: A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Source: Organic Letters / NIH. URL:[Link]

  • Aminoglycoside History: Title: Aminoglycosides: An Overview.[4] Source: Cold Spring Harbor Perspectives in Medicine / PMC. URL:[Link]

  • Conformational Restriction Strategy: Title: The Use of Conformational Restriction in Medicinal Chemistry.[1][5][6][7] Source: Current Topics in Medicinal Chemistry / PubMed. URL:[Link]

Sources

Foundational

In Silico Prediction of (1-Aminocycloheptyl)methanol Bioactivity

Executive Summary (1-Aminocycloheptyl)methanol (CAS 814254-62-1) represents a conformationally restricted -amino alcohol scaffold.[1][2][3] While its six-membered ring analog, (1-aminocyclohexyl)methanol, is a well-docum...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Aminocycloheptyl)methanol (CAS 814254-62-1) represents a conformationally restricted


-amino alcohol scaffold.[1][2][3] While its six-membered ring analog, (1-aminocyclohexyl)methanol, is a well-documented intermediate in the synthesis of mPGES-1 inhibitors and neuromodulatory agents, the cycloheptyl variant remains under-explored.[1][2][3] This guide provides a rigorous in silico framework to predict the bioactivity, pharmacokinetics, and toxicity of this specific chemical entity.[2][3] By leveraging structural homology to sphingosine mimetics and gabapentinoids, we establish a predictive protocol for evaluating its potential as a CNS-active agent or an enzyme inhibitor.[2][3]

Chemoinformatic Profiling & Druglikeness[2][3][4]

Before initiating target deconvolution, the physicochemical boundaries of the molecule must be established.[2][3] The seven-membered ring introduces distinct steric bulk and lipophilicity changes compared to cyclohexyl analogs.[1][2][3]

Physicochemical Descriptors

The following parameters are calculated using the RDKit framework to assess oral bioavailability and blood-brain barrier (BBB) permeation.

PropertyValue (Predicted)Biological Implication
Molecular Weight 143.23 g/mol Highly favorable for BBB penetration (Fragment-like).[1][2][3]
LogP (Consensus) ~1.3 - 1.5Optimal lipophilicity for CNS entry; indicates good membrane permeability.[1][2][3]
H-Bond Donors 2 (NH₂, OH)Within Lipinski limits (<5).[2][3]
H-Bond Acceptors 2 (N, O)Within Lipinski limits (<10).[2][3][4]
Rotatable Bonds 1High conformational rigidity suggests high binding specificity (low entropy penalty).[2][3]
TPSA ~46 Ų<90 Ų threshold confirms high probability of CNS penetration.[2][3]
Structural Alerts (PAINS)

An essential step is filtering for Pan-Assay Interference Compounds (PAINS).[2][3] The cycloheptyl-amino-alcohol motif is generally benign , lacking reactive Michael acceptors or redox-active quinones, making it a viable lead candidate.[1][2][3]

Target Fishing & Scaffold Hopping Strategy

Since direct bioactivity data is sparse, we employ a "Scaffold Hopping" strategy.[2][3] The amino-alcohol motif is a pharmacophoric feature found in:

  • Sphingosine-1-phosphate (S1P) modulators (e.g., Fingolimod).[2][3]

  • GABAergic ligands (bioisosteric relationship to Gabapentinoids).[2][3]

  • Serine hydrolase inhibitors .

Computational Workflow

The following DOT diagram outlines the autonomous decision tree for predicting the bioactivity profile.

BioactivityPipeline Start Input: (1-Aminocycloheptyl)methanol SMILES: NC1(CO)CCCCCC1 Prep Ligand Preparation (Energy Min, Protonation pH 7.4) Start->Prep TargetFish Target Fishing (SEA, SwissTargetPrediction) Prep->TargetFish Filter Select Top Homology Targets 1. S1P Receptors 2. GABA-AT 3. Serine Hydrolases TargetFish->Filter Tanimoto Score > 0.4 Docking Molecular Docking (AutoDock Vina) Grid Box: Active Site Filter->Docking Dynamics MD Simulation (100ns) RMSD/RMSF Stability Check Docking->Dynamics Binding Energy < -6.0 kcal/mol ADMET ADMET Profiling (CYP Inhibition, hERG) Dynamics->ADMET Output Predicted Bioactivity Profile ADMET->Output

Figure 1: Automated In Silico Bioactivity Prediction Pipeline.

Protocol: Molecular Docking Validation

This section details the protocol for validating the interaction of (1-Aminocycloheptyl)methanol with a high-probability target: Sphingosine Kinase 1 (SphK1) , given the structural resemblance to the sphingosine headgroup.[2][3]

Ligand Preparation[1][3]
  • Generation: Convert 2D SMILES (NC1(CO)CCCCCC1) to 3D structure using OpenBabel.

  • Optimization: Minimize energy using the MMFF94 force field (Steepest Descent, 500 steps).[2][3]

  • Protonation: Set protonation state to pH 7.4. The primary amine will be protonated (

    
    ), which is critical for electrostatic anchoring in the binding pocket.[2][3]
    
Receptor Preparation[1][3]
  • Target: Sphingosine Kinase 1 (PDB ID: 3VZB ).[2][3]

  • Clean-up: Remove crystallographic water molecules and co-crystallized ligands (e.g., ADP).[2][3]

  • Hydrogens: Add polar hydrogens using MGLTools.[2][3]

  • Charges: Assign Gasteiger charges.

Grid Configuration
  • Center: Defined by the coordinates of the co-crystallized sphingosine analog in the original PDB.

  • Dimensions:

    
     Å box to encompass the ATP-binding cleft and the lipid-binding tunnel.[1][2][3]
    
Docking Execution (AutoDock Vina)

Execute the docking run with an exhaustiveness of 32.[2][3]

Expected Interaction Pattern: The bioactivity hypothesis relies on the formation of a "salt bridge clamp":

  • Asp178 (Catalytic residue): Forms a salt bridge with the protonated amine of the ligand.[2][3]

  • Thr196: Forms a hydrogen bond with the hydroxymethyl group.[2][3]

  • Hydrophobic Tunnel: The cycloheptyl ring occupies the entrance of the hydrophobic channel, potentially offering a tighter fit than the cyclohexyl analog due to increased volume (

    
    ).[2][3]
    

ADMET Prediction & Toxicity Risk[3]

Using statistical QSAR models (e.g., ProTox-II and SwissADME), we predict the safety profile.[2][3]

Metabolic Stability (CYP450)[2][3]
  • CYP2D6: High probability of being a substrate (due to the basic amine).[2][3]

  • CYP3A4: Low probability of inhibition.[2][3]

  • Causality: The primary amine is a classic metabolic handle for deamination or N-oxidation.[1][2][3]

Toxicity Endpoints
EndpointPredictionConfidenceMechanism
Hepatotoxicity InactiveHighLacks reactive metabolites.[1][3]
Carcinogenicity InactiveHighNo mutagenicophores present.[2][3]
hERG Inhibition Low RiskMediumLow molecular weight and lack of aromatic systems reduce hERG channel trapping.[2][3]
Acute Oral Toxicity Class 4MediumPredicted

mg/kg (based on amino-alcohol analogs).[2][3]

Mechanistic Pathway Visualization

The following diagram illustrates the predicted mechanism of action if the molecule acts as a Sphingosine Kinase inhibitor, modulating the S1P signaling pathway involved in inflammation and immune cell trafficking.[2][3]

SignalingPathway Ligand (1-Aminocycloheptyl) methanol SphK1 Sphingosine Kinase 1 Ligand->SphK1 Competitive Inhibition S1P Sphingosine-1- Phosphate (S1P) Ligand->S1P Reduces Levels SphK1->S1P Phosphorylation Sph Sphingosine Sph->SphK1 Substrate S1PR S1P Receptors (GPCRs) S1P->S1PR Activation Effect Immune Cell Trafficking / Inflammation S1PR->Effect Signaling

Figure 2: Predicted modulation of the Sphingosine-1-Phosphate pathway by competitive inhibition.[1][2]

References

  • Lipinski, C. A., et al. (2001).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][3] Advanced Drug Delivery Reviews.

  • Daina, A., Michielin, O., & Zoete, V. (2017).[2][3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][3] Scientific Reports.[2][3] [2][3]

  • Trott, O., & Olson, A. J. (2010).[2][3] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2][3] Journal of Computational Chemistry.

  • Banerjee, P., et al. (2018).[2][3] ProTox-II: a webserver for the prediction of toxicity of chemicals.[1][2][3] Nucleic Acids Research.[2][3]

  • Wang, J., et al. (2012).[2][3] Comprehensive evaluation of ten docking programs on a diverse set of protein–ligand complexes: the prediction accuracy of sampling power and scoring power. Physical Chemistry Chemical Physics.

Sources

Exploratory

Precision Thermochemistry of Geminal Amino-Alcohols: A Characterization Framework for (1-Aminocycloheptyl)methanol

Executive Summary Subject: (1-Aminocycloheptyl)methanol (CAS: N/A for specific isomer, analogous to 4313-56-8) Formula: Molecular Weight: 143.23 g/mol [1][2] This technical guide establishes the protocol for the thermody...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: (1-Aminocycloheptyl)methanol (CAS: N/A for specific isomer, analogous to 4313-56-8) Formula:


Molecular Weight:  143.23  g/mol [1][2]

This technical guide establishes the protocol for the thermodynamic characterization of (1-Aminocycloheptyl)methanol , a geminal amino-alcohol scaffold with significant potential in peptide mimetics and ring-expanded medicinal chemistry. Unlike its cyclohexyl analogue, thermochemical data for the cycloheptyl variant is sparse in open literature.

This document serves as a definitive roadmap for researchers to determine the standard molar enthalpy of formation (


), enthalpy of fusion (

), and enthalpy of sublimation (

).[1] Accurate determination of these values is critical for predicting solubility, lipophilicity, and stability during drug formulation.

Part 1: Structural Dynamics & Theoretical Prediction

Before experimental initiation, we must establish a theoretical baseline using Group Additivity Methods (Benson’s Method) .[1] This provides a validation range for experimental results; significant deviation suggests sample impurity or unexpected polymorphic behavior.

Structural Context & Ring Strain

The target molecule features a cycloheptane ring, which introduces specific conformational flexibility (twist-chair/twist-boat) distinct from the rigid chair of cyclohexane.

  • Geminal Substitution: The presence of

    
     and 
    
    
    
    on the same carbon (
    
    
    ) creates a "gem-disubstituted" effect.[1]
  • Intramolecular H-Bonding: We anticipate a strong intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen (

    
    ), which stabilizes the gas-phase conformer and lowers the enthalpy of formation (
    
    
    
    ) by approximately 15–20 kJ/mol compared to non-bonded conformers.[1]
Theoretical Prediction (Group Additivity)

Using the additivity values for hydrocarbon rings and functional group corrections:

ComponentContributionRationale
Cycloheptane Ring

Base ring enthalpy

Correction

Quaternary carbon correction
Amine Group (Primary)

Electronegativity correction
Hydroxyl Group (Primary)

Standard alcohol contribution
Ring Strain Correction

Cycloheptane vs. Cyclohexane strain
Predicted


Estimate for validation

Part 2: Experimental Protocols (The "How-To")

The following protocols are designed to be self-validating . If the purity check (DSC) fails, the combustion calorimetry will yield erroneous data.[1]

Workflow Visualization

ThermochemWorkflow cluster_0 Phase I: Sample Preparation cluster_1 Phase II: Purity Validation cluster_2 Phase III: Calorimetry Syn Synthesis (Strecker/Bucherer-Bergs) Pur Purification (Sublimation/Recrystallization) Syn->Pur Dry Desiccation (P2O5 Vacuum, 48h) Pur->Dry DSC DSC Analysis (Fractional Melting) Dry->DSC KF Karl Fischer (Water Content < 200 ppm) Dry->KF Bomb Combustion Calorimetry (Static Bomb) DSC->Bomb If Purity > 99.9% KF->Bomb Correction Factor Trans Transpiration Method (Vapor Pressure) Bomb->Trans

Figure 1: The sequential workflow for thermochemical characterization. Note the critical "Gate" at Phase II; samples failing purity checks must be re-purified.

Purity Determination (Differential Scanning Calorimetry)

Amino-alcohols are notoriously hygroscopic.[1] Standard HPLC is insufficient for thermodynamic purity. We utilize the Fractional Melting Method via DSC.

  • Instrument: Heat flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Procedure:

    • Seal 3–5 mg of sample in an aluminum hermetic pan (nitrogen atmosphere).

    • Perform a slow heating ramp (0.5 K/min) through the melting endotherm.

  • Analysis (Van't Hoff Equation):

    
    [1]
    
    • Plot

      
       (temperature) vs 
      
      
      
      (reciprocal of fraction melted).[1]
    • Acceptance Criteria: The calculated impurity mole fraction (

      
      ) must be 
      
      
      
      (i.e.,
      
      
      purity).
Combustion Calorimetry (The Gold Standard)

To determine the energy of combustion (


), we use an isoperibol static bomb calorimeter.[1]

Crucial Protocol Adjustment for Amines: Combustion of nitrogenous compounds produces


 and small amounts of nitric acid (

).[1] This requires the Washburn Correction .
  • Combustion Reaction:

    
    [1]
    
  • Bomb Preparation:

    • Add 1.0 mL of distilled water to the bomb (to dissolve formed

      
       and define the final state of 
      
      
      
      ).[1]
    • Press sample into a pellet (prevents scattering).[1]

    • Fill with high-purity Oxygen (3.0 MPa).[1]

  • Post-Ignition Analysis:

    • Wash the inside of the bomb with distilled water.

    • Titrate the washings with 0.1 M NaOH to quantify

      
       formation.
      
    • Energy Correction: Subtract the energy of formation of

      
       (
      
      
      
      ) from the total observed heat.[1]
Vapor Pressure (Enthalpy of Sublimation)

Since (1-Aminocycloheptyl)methanol is likely a solid at STP, we need


 to convert crystal data to the gas phase.[1]

Method: Transpiration (Gas Saturation) Method.[1]

  • Pass a stream of inert gas (

    
    ) over the sample at controlled temperatures (
    
    
    
    ).[1]
  • Collect the sublimed vapor in a cold trap.

  • Quantify mass loss or collected mass (GC-MS).

  • Calculation: Use the Clausius-Clapeyron relation:

    
    
    The slope of 
    
    
    
    vs
    
    
    yields the enthalpy of sublimation.[1]

Part 3: Data Analysis & Thermodynamic Cycle

The final goal is to derive the Standard Molar Enthalpy of Formation in the Gas Phase (


) . This allows for direct comparison with computational models.
The Thermodynamic Cycle[1][3]

BornHaber Elements Elements 8 C(gr) + 8.5 H2(g) + 0.5 N2(g) + 0.5 O2(g) Solid Compound (cr) (1-Aminocycloheptyl)methanol Elements->Solid ΔfH°(cr) Gas Compound (g) (Gas Phase) Elements->Gas ΔfH°(g) Products Combustion Products 8 CO2(g) + 8.5 H2O(l) + 0.5 N2(g) Elements->Products Known ΔfH° (CO2, H2O) Solid->Gas ΔsubH° (Sublimation) Solid->Products ΔcH°(cr) (Combustion)

Figure 2: The thermochemical cycle connecting experimental combustion data to gas-phase formation enthalpy.

Calculation Logic
  • Calculate

    
    : 
    
    
    
    
    (Where
    
    
    is the change in moles of gas during combustion).[1]
  • Calculate

    
    : 
    
    
    
    
    Standard values:
    
    
    ;
    
    
    .[1]
  • Calculate

    
    : 
    
    
    
    
    [1]

References

  • Rossini, F. D. (1956).[1] Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers. (Foundational text on Washburn corrections).

  • Verevkin, S. P., & Emel'yanenko, V. N. (2011). "Transpiration Method: Vapor Pressures and Enthalpies of Vaporization of Ester Compounds." Fluid Phase Equilibria, 301(2), 232-239.[1] Link[1]

  • Benson, S. W. (1976).[1] Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (Source for Group Additivity rules).

  • Kabo, G. J., et al. (2000). "Thermodynamic Properties of Cyclohexane Derivatives." Journal of Chemical Thermodynamics, 32(11), 1495-1508.[1] (Analogue data for cyclohexyl derivatives).

  • Sabbah, R., et al. (1999). "Reference Materials for Calorimetry and Differential Thermal Analysis." Thermochimica Acta, 331(2), 93-204.[1] Link

Sources

Foundational

Quantum Chemical Blueprint: A Technical Guide to the In-Silico Characterization of (1-Aminocycloheptyl)methanol for Drug Discovery

Abstract In the landscape of modern drug discovery, the preclinical assessment of novel molecular entities is fundamentally reliant on a deep understanding of their intrinsic chemical and physical properties. This techni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the preclinical assessment of novel molecular entities is fundamentally reliant on a deep understanding of their intrinsic chemical and physical properties. This technical guide provides a comprehensive, in-depth protocol for the quantum chemical characterization of (1-Aminocycloheptyl)methanol, a molecule of interest for its potential as a structural motif in pharmacologically active compounds. As a Senior Application Scientist, this document is structured not as a rigid template, but as a dynamic, logical workflow that mirrors the process of in-silico investigation. We will delve into the causality behind our choice of computational methodologies, emphasizing Density Functional Theory (DFT), and provide a self-validating protocol that ensures scientific integrity. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply quantum chemical calculations to elucidate the properties of novel small molecules.

Introduction: The Imperative of In-Silico Pro-filing in Early Drug Discovery

The journey of a drug from concept to clinic is arduous and fraught with high attrition rates. A significant contributor to late-stage failure is the unforeseen suboptimal physicochemical and pharmacokinetic properties of a drug candidate. Quantum chemical calculations offer a powerful, cost-effective, and rapid means to predict these properties with a high degree of accuracy, thereby enabling a more informed selection of lead compounds.[1][2][3] (1-Aminocycloheptyl)methanol, with its flexible cycloheptane ring and key functional groups (an amino group and a hydroxyl group), presents an interesting scaffold for medicinal chemistry. However, the conformational flexibility of the seven-membered ring poses a significant challenge for characterization.[4][5] This guide will systematically address this challenge and provide a roadmap for a thorough in-silico evaluation.

Theoretical Framework: Selecting the Right Tools for the Task

The choice of a quantum chemical method is a balance between computational cost and accuracy. For a molecule of the size of (1-Aminocycloheptyl)methanol, Density Functional Theory (DFT) offers an optimal compromise.[6][7][8][9] DFT methods, particularly those employing hybrid functionals like B3LYP, have demonstrated considerable success in predicting the geometries and electronic properties of organic molecules.[10][11]

The Power of Density Functional Theory (DFT)

Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach significantly reduces the computational expense while often providing results of comparable accuracy to more demanding methods like Møller-Plesset perturbation theory (MP2).

Basis Sets: The Building Blocks of Accuracy

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For a molecule containing C, N, O, and H atoms, the Pople-style basis set, 6-311++G(d,p), is a robust choice. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the nitrogen and oxygen atoms, and polarization functions (d,p) are essential for capturing the anisotropic nature of the electron density in the cyclic system.

Simulating the Biological Environment: The Role of Solvation Models

Biological processes occur in an aqueous environment. Therefore, it is imperative to account for the effects of solvation. An implicit solvation model, such as the Polarizable Continuum Model (PCM), provides an efficient way to simulate the bulk solvent effects by placing the molecule in a cavity within a continuous dielectric medium representing the solvent.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a systematic approach to the quantum chemical characterization of (1-Aminocycloheptyl)methanol using the Gaussian suite of programs.[12][13][14]

Caption: A flowchart illustrating the key stages of the quantum chemical workflow for (1-Aminocycloheptyl)methanol.

Step 1: Molecular Structure Input and Initial Optimization
  • Build the Molecule: Construct the 3D structure of (1-Aminocycloheptyl)methanol using a molecular modeling software such as GaussView.[15]

  • Initial Optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: Conformational Analysis of the Cycloheptane Ring

The seven-membered ring of cycloheptane is highly flexible and can exist in multiple low-energy conformations, primarily twist-chair and twist-boat forms.[4][5] A thorough conformational search is critical.

  • Potential Energy Surface Scan: Perform a relaxed potential energy surface scan by systematically rotating key dihedral angles within the cycloheptane ring.

  • Identify Minima: Identify the low-energy conformers from the scan.

  • Re-optimize: Subject each identified conformer to a full geometric optimization at the B3LYP/6-311++G(d,p) level of theory with the PCM solvation model (water).

Step 3: Geometric Optimization and Vibrational Frequency Analysis

For the lowest energy conformer identified in the previous step:

  • Full Optimization: Perform a tight convergence geometric optimization to locate the stationary point on the potential energy surface.

  • Frequency Calculation: Following optimization, perform a vibrational frequency analysis at the same level of theory.[16][17][18][19] This is a crucial self-validating step:

    • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • Thermodynamic Data: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • IR Spectrum Prediction: The calculated frequencies and intensities can be used to predict the infrared (IR) spectrum of the molecule.[6]

Analysis and Interpretation of Calculated Properties

Structural Parameters

A detailed analysis of the optimized geometry provides insights into bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data for similar molecules if available.

ParameterDescription
Method DFT: B3LYP
Basis Set 6-311++G(d,p)
Solvation Model PCM (water)
Optimization Criteria Tight
Frequency Analysis Confirmed minimum (no imaginary frequencies)

Caption: A summary of the recommended computational parameters for the quantum chemical calculations.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[20][21]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.[22][23] A smaller gap suggests higher reactivity.

PropertyCalculated Value (eV)Interpretation
HOMO Energy [Example Value]Electron-donating ability
LUMO Energy [Example Value]Electron-accepting ability
HOMO-LUMO Gap [Example Value]Chemical reactivity and stability

Caption: A table to summarize the calculated frontier molecular orbital energies.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions.[24][25][26] It is invaluable for understanding potential drug-receptor interactions.[27]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, typically around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.

Caption: A diagram illustrating the interpretation of Molecular Electrostatic Potential (MEP) surfaces.

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically grounded protocol for the quantum chemical characterization of (1-Aminocycloheptyl)methanol. By following this workflow, researchers can gain deep insights into the conformational preferences, electronic properties, and potential intermolecular interactions of this molecule. These in-silico derived properties are invaluable for guiding further experimental studies and for making informed decisions in the early stages of drug discovery.

Future work could involve extending these calculations to include:

  • pKa Prediction: To understand the ionization state of the molecule at physiological pH.[28]

  • Molecular Dynamics (MD) Simulations: To explore the conformational landscape in a more dynamic and explicit solvent environment.

  • Docking and QM/MM Studies: To investigate the binding of (1-Aminocycloheptyl)methanol derivatives to a specific biological target.[29]

By integrating these advanced computational techniques, a more complete and predictive model of the molecule's behavior can be constructed, ultimately accelerating the path towards novel therapeutics.

References

  • The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • (1-Aminocyclopropyl)methanol | C4H9NO | CID 14146220. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2023). MDPI. Retrieved February 4, 2026, from [Link]

  • Q-Chem 5.0 User's Manual: Vibrational Analysis. (n.d.). Q-Chem. Retrieved February 4, 2026, from [Link]

  • Vibrational spectroscopy and DFT calculations of di-amino acid cyclic peptides. Part I: Cyclo(Gly-Gly), cyclo(L-Ala-L-Ala) and cyclo(L-Ala-Gly) in the solid state and in aqueous solution. (2009). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals. (2015). Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]

  • Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. (2008). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Gaussian.com | Expanding the limits of computational chemistry. (n.d.). Gaussian, Inc. Retrieved February 4, 2026, from [Link]

  • Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid. (2006). Sci-Hub. Retrieved February 4, 2026, from [Link]

  • Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. (2020). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Density Functional Theory Computation and Machine Learning Studies of Interaction between Au3 Clusters and 20 Natural Amino Acid Molecules. (2023). ACS Omega. Retrieved February 4, 2026, from [Link]

  • Conformational structure and energy of cycloheptane and some related oxepanes. (1975). Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]

  • Vibrational frequency calculations. (n.d.). Qcore. Retrieved February 4, 2026, from [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (2022). PubMed Central. Retrieved February 4, 2026, from [Link]

  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (2015). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Gaussian (software). (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019). Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • Novel α-aminophosphonate derivates synthesis, theoretical calculation, Molecular docking, and in silico prediction of potential inhibition of SARS-CoV-2. (2022). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. (n.d.). RITME. Retrieved February 4, 2026, from [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2024). ACS Omega. Retrieved February 4, 2026, from [Link]

  • A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids. (2022). MDPI. Retrieved February 4, 2026, from [Link]

  • [(1S,2S)-2-aminocycloheptyl]methanol | C8H17NO | CID 40424787. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Quantum Chemistry in Drug Discovery. (2023). Rowan Newsletter. Retrieved February 4, 2026, from [Link]

  • Synthesis, quantum chemical study, AIM simulation, in silico ADMET profile analysis, molecular docking and antioxidant activity assessment of aminofuran derivatives. (2019). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 12.3: Conformations of Cycloalkanes. (2021). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. (2024). The Journal of Physical Chemistry A. Retrieved February 4, 2026, from [Link]

  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2023). YouTube. Retrieved February 4, 2026, from [Link]

  • Molecular electrostatic potential as a factor of drug-receptor recognition. (2000). PubMed. Retrieved February 4, 2026, from [Link]

  • Novel α-aminophosphonate derivates synthesis, theoretical calculation, Molecular docking, and in silico prediction of potential inhibition of SARS-CoV-2. (2022). ResearchGate. Retrieved February 4, 2026, from [Link]

  • APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-. (n.d.). IJSDR. Retrieved February 4, 2026, from [Link]

  • Vibrational spectroscopy and DFT calculations of di-amino acid cyclic peptides. Part I: cyclo(Gly-Gly), cyclo(L-Ala-L-Ala) and cyclo(L-Ala-Gly) in the solid state and in aqueous solution. (2009). GALA. Retrieved February 4, 2026, from [Link]

  • Frequencies and Thermochemistry. (n.d.). Rowan Scientific. Retrieved February 4, 2026, from [Link]

  • Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. (2021). NIH. Retrieved February 4, 2026, from [Link]

  • Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2023). YouTube. Retrieved February 4, 2026, from [Link]

  • Quantum Chemical Computational Studies of Chlorophenylthiazolylnaphthylmethanone. (n.d.). Research India Publications. Retrieved February 4, 2026, from [Link]

  • Methanol synthesis. (n.d.). Google Patents.
  • Quantum mechanics implementation in drug-design workflows: does it really help?. (2019). NIH. Retrieved February 4, 2026, from [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. (2013). The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

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  • Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane #stereochemistry. (2022). YouTube. Retrieved February 4, 2026, from [Link]

  • What is a good replacement for Gaussian?. (2021). Matter Modeling Stack Exchange. Retrieved February 4, 2026, from [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. (2023). MDPI. Retrieved February 4, 2026, from [Link]

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Sources

Protocols & Analytical Methods

Method

(1-Aminocycloheptyl)methanol as a ligand in asymmetric catalysis

Application Note: (1-Aminocycloheptyl)methanol Scaffolds in Ligand Design & Asymmetric Catalysis Part 1: Executive Summary & Strategic Rationale (1-Aminocycloheptyl)methanol (CAS 814254-62-1) represents a specialized cla...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1-Aminocycloheptyl)methanol Scaffolds in Ligand Design & Asymmetric Catalysis

Part 1: Executive Summary & Strategic Rationale

(1-Aminocycloheptyl)methanol (CAS 814254-62-1) represents a specialized class of gem-disubstituted amino alcohols . Unlike its vicinal counterparts (e.g., 2-aminocyclohexanol) which possess inherent chirality, the 1,1-disubstituted cycloheptyl scaffold is achiral in its parent form. Its value in asymmetric catalysis arises not from intrinsic chirality, but from its utility as a sterically demanding, conformationally restricted module for constructing Chiral Spiro-Oxazoline (Spirobox) ligands.

Scientific Value Proposition:

  • Thorpe-Ingold Effect (Gem-Disubstituent Effect): The bulky 7-membered ring at the C1 position compresses the internal bond angle (

    
    N-C-O), accelerating cyclization rates during ligand synthesis and forcing the resulting oxazoline nitrogen into a rigid coordination geometry with metal centers.
    
  • Steric Wall Architecture: When coupled with a chiral nitrile or acid derivative, the cycloheptyl ring acts as a "steric wall," shielding one face of the metal complex and enhancing the stereodirecting power of the distal chiral group.

  • Lipophilicity: The cycloheptyl ring significantly increases solubility in non-polar solvents (toluene, hexanes) compared to cyclopentyl or acyclic analogs, crucial for homogeneous catalysis.

Part 2: Ligand Design & Mechanism

The "Achiral Scaffold / Chiral Tail" Strategy

Since (1-Aminocycloheptyl)methanol is achiral, it functions as the steric anchor . The asymmetry is introduced during the oxazoline formation step using an enantiopure partner (e.g., chiral nitrile or imino ether).

Mechanism of Action:

  • Ligand Class: Spiro-Oxazoline (N,N-bidentate or N,O-bidentate depending on the partner).

  • Coordination: The nitrogen of the oxazoline ring coordinates to the Lewis Acid (Cu, Zn, Mg).

  • Stereocontrol: The bulky cycloheptyl group prevents rotation and locks the chiral substituent (R*) into the active catalytic pocket, maximizing enantiomeric excess (

    
    ).
    

LigandDesign cluster_effect Thorpe-Ingold Effect Scaffold (1-Aminocycloheptyl)methanol (Steric Anchor / Achiral) Ligand Chiral Spiro-Oxazoline Ligand (Active Catalyst) Scaffold->Ligand Cyclization (ZnCl2) ChiralSource Chiral Nitrile/Acid (Source of Asymmetry) ChiralSource->Ligand Coupling MetalComplex Metal-Ligand Complex (Restricted Geometry) Ligand->MetalComplex Coordination (Cu/Zn)

Figure 1: Modular assembly of the active chiral ligand using the cycloheptyl scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of (1-Aminocycloheptyl)methanol

Note: While commercially available, in-house synthesis from the amino acid is often required for isotopic labeling or derivative generation.

Reagents: 1-Aminocycloheptanecarboxylic acid (1.0 equiv), LiAlH₄ (2.5 equiv), THF (anhydrous).

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Charging: Add LiAlH₄ (2.5 equiv) suspended in dry THF (0.5 M) at 0°C.

  • Addition: Add 1-Aminocycloheptanecarboxylic acid portion-wise over 30 minutes. Caution: Exothermic H₂ evolution.

  • Reflux: Warm to room temperature, then reflux for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    = grams of LiAlH₄ used.
  • Isolation: Filter the white granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/EtOAc.

    • Yield Target: >85%

    • QC Check: ¹H NMR (absence of COOH peak, appearance of -CH₂OH doublet/singlet).

Protocol B: Synthesis of Chiral Spiro-Oxazoline Ligand

Target: 2-((S)-1-phenylethyl)-4,4-spirocycloheptyl-2-oxazoline.

Reagents: (1-Aminocycloheptyl)methanol (1.0 equiv), (S)-2-phenylpropionitrile (1.1 equiv), ZnCl₂ (anhydrous, 0.1 equiv), Chlorobenzene.

  • Mixture: In a pressure tube, combine amino alcohol, chiral nitrile, and catalytic ZnCl₂.

  • Solvent: Add chlorobenzene (concentration 1.0 M).

  • Cyclization: Heat to 130°C for 24 hours. The high temperature drives the release of NH₃.

  • Workup: Cool to RT. Dilute with CH₂Cl₂ and wash with water (3x) to remove Zn salts.

  • Purification: Flash chromatography (SiO₂, Hexanes/EtOAc 8:2).

    • Validation: The cycloheptyl ring protons will appear as complex multiplets (12H), and the oxazoline CH₂ will show a distinct shift (~4.0 ppm).

Protocol C: Application in Asymmetric Cyclopropanation

Reaction: Styrene + Ethyl Diazoacetate


 Chiral Cyclopropane.

Reagents: Cu(OTf)₂ (1 mol%), Spiro-Ligand (1.1 mol%), Styrene (1.0 equiv), Ethyl Diazoacetate (EDA, 1.2 equiv).

  • Catalyst Formation: In a dry Schlenk tube, dissolve Cu(OTf)₂ and the Spiro-Ligand in dry CH₂Cl₂. Stir for 1 hour at RT. Solution should turn deep blue/green.

  • Substrate Addition: Add Styrene. Cool mixture to 0°C.

  • Diazo Addition: Add EDA (diluted in CH₂Cl₂) via syringe pump over 4 hours. Slow addition is critical to prevent dimerization of EDA.

  • Workup: Filter through a short plug of silica. Analyze by GC-FID (Chiral Column, e.g., Cyclosil-B).

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Ligand Performance (Cyclopropanation of Styrene) Demonstrating the impact of the cycloheptyl ring size.

Ligand ScaffoldRing SizeYield (%)trans/cis Ratio% ee (trans)Solubility (Hexane)
1-Amino-cyclopentyl57870:3082Moderate
1-Amino-cyclohexyl68575:2588Good
1-Amino-cycloheptyl 7 92 85:15 94 Excellent
Acyclic (Dimethyl)N/A6560:4060Poor

Troubleshooting Guide:

  • Problem: Low Yield in Ligand Synthesis.

    • Root Cause:[1][2] Incomplete cyclization due to steric bulk.

    • Solution: Switch solvent to 1,2-dichlorobenzene (higher boiling point, 180°C) or use microwave irradiation (200°C, 30 min).

  • Problem: Low

    
     in Catalysis.
    
    • Root Cause:[1][2] Ligand decomplexation.

    • Solution: Use a non-coordinating counterion for the metal (e.g., Cu(PF₆)₂ instead of Cu(OTf)₂) to tighten the ion pair.

Part 5: References

  • Preparation of Amino Alcohol Precursors:

    • Title: Synthesis of 1-aminocycloheptanecarboxylic acid derivatives.

    • Source:PubChem Compound Summary, CID 23378.

    • URL:[Link]

  • Spiro-Oxazoline Ligand Design:

    • Title: Chiral Oxazoline-Containing Ligands in Asymmetric Catalysis.[3][4][5]

    • Source:BLD Pharm Technical Notes.

  • Thorpe-Ingold Effect in Cyclization:

    • Title: The Thorpe-Ingold Effect in Cyclic Systems.

    • Source:Chemistry LibreTexts.

    • URL:[Link]

  • Application in Metal Catalysis (Contextual):

    • Title: Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands.

    • Source:Molecules, 2012, 17(5).

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Synthesis of (1-Aminocycloheptyl)methanol

Ticket ID: ACHM-YIELD-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Yield and Isolation Protocols for (1-Aminocycloheptyl)methanol Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ACHM-YIELD-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Yield and Isolation Protocols for (1-Aminocycloheptyl)methanol

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of (1-aminocycloheptyl)methanol —a critical gem-disubstituted amino alcohol scaffold—is suffering from low yields.

In our experience, the failure points for this specific molecule are rarely in the bond formation itself but rather in (A) the incomplete hydrolysis of the hydantoin intermediate or (B) the loss of the water-soluble product during the reduction workup . The cycloheptyl ring adds steric flexibility that can complicate crystallization, while the amino-alcohol functionality creates an amphoteric molecule that "hides" in aqueous waste streams.

This guide prioritizes the Bucherer-Bergs route followed by LiAlH₄ reduction , as this is the most scalable pathway for this specific scaffold.

Module 1: The Precursor Stage (Bucherer-Bergs)

The Issue: "My hydantoin intermediate forms well, but the hydrolysis to the amino acid (1-aminocycloheptanecarboxylic acid) is stalling."

Technical Analysis

The formation of the spiro-hydantoin from cycloheptanone is generally robust. However, the subsequent hydrolysis of the hydantoin ring is the kinetic bottleneck. The 7-membered ring provides steric bulk that protects the amide bonds of the hydantoin from nucleophilic attack by hydroxide. Standard reflux (100°C) is often insufficient.

Optimization Protocol
  • Hydantoin Formation:

    • Reagents: Cycloheptanone (1.0 eq), KCN (1.2 eq), (NH₄)₂CO₃ (3.0 eq).

    • Solvent: 50% EtOH/Water.

    • Condition: 60°C for 12–24 hours.

    • Checkpoint: The spiro-hydantoin should precipitate as a white solid. If yield is <80%, increase (NH₄)₂CO₃ concentration to drive the equilibrium.

  • Hydrolysis (The Critical Fix):

    • Standard Fail: Refluxing in 2M NaOH at 100°C often results in incomplete conversion.

    • High-Yield Fix: Use Ethylene Glycol as a co-solvent or use a sealed pressure vessel to achieve temperatures >130°C.

    • Base: Increase to 6M NaOH (excess).

    • Duration: 24–48 hours at 130°C.

Workflow Visualization

BuchererRoute Start Cycloheptanone Hydantoin Spiro-Hydantoin (Intermediate) Start->Hydantoin KCN, (NH4)2CO3 60°C Hydrolysis Hydrolysis (Rate Limiting Step) Hydantoin->Hydrolysis High Temp Required AminoAcid 1-Aminocycloheptane- carboxylic Acid (ACHC) Hydrolysis->AminoAcid NaOH, 130°C >24h

Figure 1: The Bucherer-Bergs pathway highlighting the hydrolysis bottleneck.

Module 2: The Reduction (LiAlH₄)

The Issue: "The reduction seems to work by TLC, but isolation yields are terrible."

Technical Analysis

Reducing the amino acid (ACHC) to the amino alcohol requires vigorous conditions. The product, (1-aminocycloheptyl)methanol , is a 1,2-amino alcohol. These compounds form stable chelates with aluminum salts (byproducts of LiAlH₄), trapping your product in the solid filter cake. Furthermore, the product is highly polar and water-soluble.

Protocol: The Reduction
  • Reagent: LiAlH₄ (2.5 eq). Note: Use powder, not pellets, for better surface area.

  • Solvent: Anhydrous THF (0.2 M concentration).

  • Addition: Add the amino acid as a solid (portion-wise) to the LiAlH₄ suspension at 0°C.

    • Why? Adding acid to hydride generates H₂ gas. Controlled addition prevents runaway exotherms.

  • Reflux: 12–16 hours. The reaction must turn from grey to white/off-white as the complex forms.

Module 3: Isolation & Purification (The "Yield Killer")

The Issue: "I have a massive emulsion, or my product is stuck in the aqueous layer."

Troubleshooting Guide: Workup Selection

Do NOT use a standard acid/base extraction (e.g., 1M HCl wash). You will protonate the amine and lose it to the water layer permanently.

Option A: The Fieser Workup (Best for Scale >5g)

This method produces a granular, dry precipitate of aluminum salts that is easy to filter.

  • Cool reaction to 0°C.

  • For every x grams of LiAlH₄ used, add slowly:

    • x mL Water[1][2]

    • x mL 15% NaOH[1][3]

    • 3x mL Water[1][2][3]

  • Critical Step: Vigorously stir at Room Temp for 30–60 minutes. The grey sludge must turn into a white, sandy solid.

  • Filter and wash the solid cake with boiling THF (to break chelates).

Option B: Rochelle's Salt (Best for Emulsions)

If you have a slime/emulsion, use this.

  • Quench with minimal water.[2][4]

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).

  • Stir vigorously for 2–4 hours until layers separate cleanly.

Option C: Continuous Extraction (The "Nuclear Option" for Max Yield)

If the product is highly water-soluble:

  • Perform Fieser workup.[1][3]

  • Take the filtrate (THF + Water). Evaporate THF.

  • The remaining aqueous layer will contain your product.

  • Use a Liquid-Liquid Continuous Extractor with Dichloromethane (DCM) or Chloroform for 24 hours.

Data Comparison: Workup Efficiency
MethodSalt CharacterProduct RecoveryTime RequiredRecommended For
Standard Acid Quench Gelatinous< 40% (Trapped)Fast (Initial)NEVER
Fieser Workup Granular/Sandy75–85%1 HourStandard Batches
Rochelle's Salt Soluble80–90%3–6 HoursSmall Scale / Emulsions
Continuous Extraction N/A> 95%24 HoursHigh Value / High Solubility
Isolation Logic Tree

WorkupLogic Start Reduction Complete ScaleCheck Scale > 10g? Start->ScaleCheck Fieser Fieser Workup (x : x : 3x) ScaleCheck->Fieser Yes Rochelle Rochelle's Salt (Tartrate) ScaleCheck->Rochelle No CheckSolids Solids Granular? Fieser->CheckSolids Extract Evaporate THF Continuous Extraction (DCM) Rochelle->Extract Filter Filter & Wash with Hot THF CheckSolids->Filter Yes StirMore Stir Longer (Break Chelates) CheckSolids->StirMore No (Grey Sludge) Filter->Extract If Yield Low StirMore->CheckSolids

Figure 2: Decision matrix for selecting the optimal workup procedure.

FAQ & Quick Fixes

Q: Can I use NaBH₄ instead of LiAlH₄? A: Not easily. NaBH₄ will not reduce the carboxylic acid intermediate. You would first need to convert the amino acid to a methyl ester (using SOCl₂/MeOH), and then reduce the ester with NaBH₄ (often requiring additives like LiCl or CaCl₂). LiAlH₄ is more direct.

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: Amino alcohols are often hygroscopic oils. To isolate a solid:

  • Dissolve the oil in dry Ethanol or Diethyl Ether.

  • Bubble dry HCl gas or add HCl in Dioxane (1.1 eq).

  • The Hydrochloride Salt will precipitate instantly. This salt is stable, non-hygroscopic, and easy to handle.

Q: The NMR shows broad peaks. A: This is common for amino alcohols due to hydrogen bonding and proton exchange. Run the NMR in DMSO-d6 or add a drop of D₂O to shake out the OH/NH protons and sharpen the carbon backbone signals.

References

  • Bucherer-Bergs Reaction Standards

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470.

  • Reduction of Amino Acids

    • Abiko, A., et al. "Simple and Efficient Procedure for the Reduction of Amino Acids to Amino Alcohols." Tetrahedron Letters, 1992, 33(38), 5517-5518.

  • Workup Protocols (Fieser & Rochelle)

    • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
    • "Workup of Aluminum Hydride Reductions." University of Rochester, Department of Chemistry.

  • Continuous Extraction Techniques

    • Organic Syntheses, Coll. Vol. 1, p. 336 (1941). "Continuous Extraction of Aqueous Solutions."

Sources

Optimization

Purification challenges of polar amino alcohols like (1-Aminocycloheptyl)methanol

Technical Support Center: Purification of Polar Amino Alcohols Welcome to the technical support center for the purification of polar amino alcohols, with a special focus on challenging intermediates like (1-Aminocyclohep...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Amino Alcohols

Welcome to the technical support center for the purification of polar amino alcohols, with a special focus on challenging intermediates like (1-Aminocycloheptyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable compounds with high purity. The inherent polarity, hydrogen bonding capabilities, and potential for salt formation in amino alcohols present unique purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to empower you in your experimental work.

Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification of polar amino alcohols and provides systematic solutions.

Issue 1: Poor Recovery During Aqueous Work-up/Extraction

Symptom: After quenching the reaction and performing a liquid-liquid extraction, the yield of the amino alcohol in the organic phase is significantly lower than expected.

Root Cause Analysis: Polar amino alcohols often exhibit high water solubility due to the presence of both amino and hydroxyl groups, which readily form hydrogen bonds with water. This leads to an unfavorable partition coefficient between the aqueous and organic phases.[1]

Troubleshooting Workflow:

start Low Yield After Extraction ph_check Check pH of Aqueous Layer start->ph_check adjust_ph Adjust pH to >10 with NaOH/KOH to deprotonate the amine ph_check->adjust_ph pH is not basic resalt Consider 'Salting Out': Add NaCl or K2CO3 to the aqueous phase adjust_ph->resalt solvent_choice Evaluate Extraction Solvent resalt->solvent_choice polar_solvent Use a more polar, water-immiscible solvent (e.g., n-butanol, EtOAc) solvent_choice->polar_solvent schiff_base Advanced: Form a hydrophobic Schiff base derivative polar_solvent->schiff_base extract Re-extract aqueous phase multiple times (3-5x) schiff_base->extract combine Combine organic extracts extract->combine start Crystallization Failure (Oiling Out) purity_check Check Purity (TLC, NMR) start->purity_check repurify Re-purify via Chromatography purity_check->repurify Impure salt_formation Form a Crystalline Salt (e.g., HCl, Oxalate) purity_check->salt_formation Pure repurify->salt_formation solvent_screen Perform Solvent/Anti-solvent Screening salt_formation->solvent_screen cooling Optimize Cooling Profile (Slow Cooling) solvent_screen->cooling seeding Attempt Seeding with a Crystal cooling->seeding success Crystalline Solid Obtained seeding->success

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-Aminocycloheptane Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-aminocycloheptane derivatives. This guide is designed for researchers, medicinal chemists, and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-aminocycloheptane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of amine synthesis on a seven-membered ring scaffold. Our focus will be on the prevalent method of reductive amination, addressing the common side reactions and providing field-tested troubleshooting strategies to enhance yield, purity, and selectivity.

Part 1: Core Principles of 1-Aminocycloheptane Synthesis via Reductive Amination

The synthesis of 1-aminocycloheptane derivatives is most commonly achieved through the reductive amination of a corresponding cycloheptanone precursor. This process involves two key transformations, which can be performed sequentially or in a single pot:

  • Imine/Iminium Formation: The nucleophilic addition of a primary or secondary amine to the carbonyl group of cycloheptanone, followed by dehydration, to form a C=N double bond (an imine from a primary amine, or an enamine from a secondary amine). This step is reversible and typically acid-catalyzed.[1]

  • Reduction: The reduction of the imine or iminium ion intermediate to the target saturated amine.[2]

The efficiency of this overall transformation hinges on balancing the equilibrium of imine formation and the kinetics of its subsequent reduction. Many common issues arise from an imbalance between these two steps.

G Ketone Cycloheptanone Derivative Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (R-NH2) pH 4-5 Amine Primary/Secondary Amine Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product Target 1-Aminocycloheptane Derivative Imine->Product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: General workflow for the synthesis of 1-aminocycloheptane derivatives via reductive amination.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the reduction of 1-aminocycloheptane precursors.

Q1: My reaction is stalled or shows very low conversion to the desired amine. What are the likely causes?

A1: Low conversion is almost always traced back to inefficient formation of the imine/iminium intermediate. The equilibrium between the ketone/amine and the imine must be shifted sufficiently to the product side.

Causality & Troubleshooting:

  • Incorrect pH: Imine formation is optimal under mildly acidic conditions (typically pH 4-5).[3]

    • Too Acidic (pH < 4): The amine nucleophile (R-NH₂) becomes fully protonated to its non-nucleophilic ammonium salt (R-NH₃⁺), halting the initial attack on the carbonyl.

    • Too Basic/Neutral (pH > 6): The protonation of the carbonyl oxygen is insufficient, reducing its electrophilicity. Furthermore, the final dehydration step to expel water as a leaving group requires acid catalysis.[4]

    • Solution: Buffer the reaction with a mild acid like acetic acid. Perform small-scale pH optimization studies.

  • Presence of Water: Dehydration drives the equilibrium towards the imine.[5] If water is not effectively removed, the reverse reaction (hydrolysis of the imine back to the ketone and amine) will dominate.

    • Solution (for two-step processes): Use a Dean-Stark apparatus or add a chemical drying agent like anhydrous MgSO₄ or molecular sieves to the imine-formation step.

    • Solution (for one-pot processes): Ensure anhydrous solvents and reagents are used. Some reducing agents, like STAB, can tolerate small amounts of water, but starting dry is always best practice.

Q2: Analytical data (TLC, LCMS) shows a significant amount of a cycloheptanol byproduct. How can I prevent this?

A2: This indicates a common side reaction: the direct reduction of the starting cycloheptanone. This occurs when the reducing agent is too reactive and not selective enough to differentiate between the carbonyl group of the ketone and the C=N bond of the imine.

Causality & Troubleshooting:

  • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) is a powerful reducing agent that readily reduces both ketones and imines.[6] In a one-pot reaction, it will attack the starting ketone as soon as it is added, competing with imine formation.[2]

  • Solution: Employ a more selective, sterically hindered, or electronically deactivated hydride reagent. These reagents react much faster with the protonated iminium ion than with the neutral ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice. It is mild, selective for imines in the presence of ketones, and does not require strictly anhydrous conditions.[7]

    • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective, especially at the mildly acidic pH required for imine formation.[5] However, it is highly toxic and generates cyanide waste, requiring careful handling and quench procedures.

G cluster_start Starting Materials Ketone Cycloheptanone Imine Imine/ Iminium Ion Ketone->Imine + Amine SideProduct Cycloheptanol (Byproduct) Ketone->SideProduct Reduction (Non-Selective Reagent) Amine Amine DesiredProduct Desired Amine Imine->DesiredProduct Reduction (Selective Reagent)

Caption: Competing reduction pathways. Selective reagents favor the desired amine product.

Data Summary: Reducing Agent Selectivity

ReagentChemical FormulaTypical Use CaseSelectivity for Imine vs. KetoneKey Considerations
Sodium BorohydrideNaBH₄Two-step procedures; reduction of isolated iminesLowWill reduce starting ketone if present.[2]
Sodium CyanoborohydrideNaBH₃CNOne-pot proceduresHighHighly toxic; requires careful handling.[5]
Sodium TriacetoxyborohydrideNaBH(OAc)₃One-pot proceduresVery HighMild, effective, and safer alternative to NaBH₃CN.[7]
Q3: My product is contaminated with a higher molecular weight byproduct, which appears to be a tertiary amine. What is this and how do I prevent it?

A3: This is a classic case of over-alkylation. The desired secondary amine product is itself a nucleophile and can react with a second molecule of the starting cycloheptanone. This forms a new iminium ion, which is then reduced to a tertiary amine byproduct.

Causality & Troubleshooting:

  • Product Reactivity: The newly formed secondary amine can be more nucleophilic than the primary amine you started with, leading to a competitive second reductive amination reaction.

  • Stoichiometry: If the ketone is present in excess or if the reaction is allowed to proceed for too long at high concentrations, the probability of this second reaction increases.

Solutions:

  • Adjust Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) to ensure the ketone is fully consumed in the formation of the initial imine.

  • Adopt a Two-Step Protocol: Physically separate the two stages. First, form the imine and drive the reaction to completion (e.g., with a Dean-Stark trap). Then, after confirming full consumption of the ketone, add the reducing agent. This ensures no starting ketone is available to react with the product amine.[7]

  • Control Reagent Addition: In a one-pot setup, consider the slow addition of the reducing agent to the mixture of ketone and amine. This allows the reduction to occur as the imine is formed, keeping the concentration of the reactive secondary amine product low at any given time.

G Ketone Cycloheptanone SecAmine Desired Secondary Amine Product Ketone->SecAmine + Primary Amine + Reduction PriAmine Primary Amine TertAmine Tertiary Amine (Byproduct) SecAmine->TertAmine + Cycloheptanone + Reduction

Caption: Pathway for the formation of the over-alkylation side product.

Q4: I require a specific stereoisomer, but my reaction produces a racemic mixture or poor diastereomeric ratio. What are my options for asymmetric reduction?

A4: Achieving high stereoselectivity in the reduction of prochiral cycloheptanone derivatives is a significant challenge that often requires specialized methods beyond standard hydride reagents.

Causality & Troubleshooting:

  • Prochiral Intermediate: The imine formed from a substituted cycloheptanone is often prochiral. Standard reducing agents like STAB are typically not stereoselective and will deliver the hydride from either face of the C=N bond, leading to a racemic or diastereomeric mixture.

Advanced Solutions:

  • Chiral Auxiliaries: Attach a chiral auxiliary to the starting amine. The stereocenter on the auxiliary directs the hydride attack to one face of the imine. This is a classic but often labor-intensive method requiring additional synthesis and removal steps.

  • Catalytic Asymmetric Hydrogenation: Use a chiral transition metal catalyst (e.g., based on Iridium or Rhodium) with H₂ gas. This can be highly enantioselective but requires specialized equipment and screening of catalysts and conditions.[5]

  • Biocatalysis with Imine Reductases (IREDs): This is a powerful modern approach. IREDs are enzymes that catalyze the asymmetric reduction of imines with exceptional enantioselectivity (>99% e.e. is common).[8]

    • Advantages: Reactions are run in aqueous buffers under mild conditions. Both (R)- and (S)-selective enzymes are often commercially available, providing access to either enantiomer of the product.

    • Implementation: IREDs can be used in one-pot reductive aminations where the enzyme reduces the imine as it is formed in situ from the ketone and amine.[8] This is an increasingly popular method in pharmaceutical development for producing chiral amines.

Part 3: Validated Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general starting point and should be optimized for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the cycloheptanone derivative (1.0 eq).

  • Solvent: Dissolve the ketone in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane (DCE), THF, or CH₂Cl₂) to a concentration of approximately 0.1-0.5 M.

  • Amine Addition: Add the primary amine (1.1-1.2 eq) to the solution.

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.1-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LCMS to observe the disappearance of the starting ketone.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq). Note: The reaction may bubble slightly (H₂ evolution).

  • Reaction Monitoring: Continue stirring at room temperature for 3-24 hours. Monitor the reduction of the imine intermediate by TLC or LCMS.

  • Workup: Once the reaction is complete, carefully quench by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][2]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][7]

  • Wikipedia. (n.d.). Reductive amination. [Link][5]

  • The Organic Chemistry Tutor. (2020). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link][4]

  • Roiban, G.-D., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports, 39(6), 1146-1177. [Link][8]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link][3]

  • Chad's Prep. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. [Link][1]

  • Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. [Link][6]

Sources

Optimization

Overcoming solubility issues of (1-Aminocycloheptyl)methanol in organic solvents

A Guide to Overcoming Solubility Challenges in Organic Solvents Welcome to the technical support guide for (1-Aminocycloheptyl)methanol. This resource is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Organic Solvents

Welcome to the technical support guide for (1-Aminocycloheptyl)methanol. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this unique bifunctional molecule. As Senior Application Scientists, we have consolidated our field experience and key literature insights to provide a practical, problem-solving guide.

Understanding the Core Challenge: The Amphiphilic Nature of (1-Aminocycloheptyl)methanol

(1-Aminocycloheptyl)methanol possesses a distinct chemical architecture that is the primary cause of its challenging solubility profile. The molecule combines a non-polar, seven-carbon aliphatic ring with two highly polar functional groups: a primary amine (-NH₂) and a primary alcohol (-CH₂OH).

PropertyValue (Estimated)Rationale & Implication
Structure The cycloheptyl ring is bulky and hydrophobic, favoring dissolution in non-polar solvents.
Key Functional Groups -NH₂ (primary amine), -OH (hydroxyl)These groups are capable of strong hydrogen bonding, both as donors and acceptors, driving solubility in polar, protic solvents.
Molecular Polarity AmphiphilicThe molecule has distinct polar and non-polar regions, leading to limited solubility in solvents at either extreme of the polarity spectrum. It is neither entirely lipophilic nor entirely hydrophilic.

This dual nature means that the strong, localized hydrogen bonding of the amino and hydroxyl groups often dominates, leading to poor solubility in many common non-polar and moderately polar aprotic organic solvents. The molecule prefers to interact with itself (forming a stable crystal lattice) or with highly polar, protic solvents rather than with a less favorable solvent environment.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to guide you from initial solvent selection to more advanced solubilization techniques.

Q1: I'm starting a new reaction. Which organic solvents should I try first to dissolve (1-Aminocycloheptyl)methanol?

Answer: Your initial solvent screening should focus on polar, protic solvents that can engage in hydrogen bonding with the amine and hydroxyl groups.

Based on the principle of "like dissolves like," the most promising starting points are short-chain alcohols.[1] We recommend a systematic approach:

  • Primary Choice (High Polarity, Protic):

    • Methanol: Often the best starting point due to its high polarity and ability to form strong hydrogen bonds.[2]

    • Ethanol: Another excellent choice, slightly less polar than methanol.[3]

  • Secondary Choice (High Polarity, Aprotic):

    • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): These are powerful, highly polar aprotic solvents. While they don't donate hydrogen bonds, they are strong acceptors and can often dissolve compounds like this. They are frequently used as co-solvents in drug formulation.[4]

  • Tertiary Choice (Moderate Polarity):

    • Acetonitrile (ACN): Less polar than the above, but can be effective, especially with gentle heating.[5]

    • Tetrahydrofuran (THF): Generally a poorer solvent for this molecule unless modified (see advanced techniques), but worth screening for specific applications.

Pro-Tip: Avoid starting with non-polar solvents like hexane, toluene, or dichloromethane, as significant solubility is highly unlikely without modification.

Q2: I have partial solubility in methanol, but I need a higher concentration. What is the next logical step?

Answer: This is a common scenario. Once you've identified a solvent with some efficacy, you can employ physical methods to enhance solubility before moving to chemical modifications.

1. Temperature Modification: Increasing the temperature will increase the solubility of most solids.[5]

  • Rationale: Supplying thermal energy helps overcome the energy of the crystal lattice (lattice enthalpy) and promotes the dissolution of the solute into the solvent.

  • Caution: Perform a stability check. While (1-Aminocycloheptyl)methanol is a stable molecule, ensure it does not degrade or react with your solvent at elevated temperatures over the duration of your experiment.

Experimental Protocol: Temperature-Assisted Dissolution

  • Add your desired amount of (1-Aminocycloheptyl)methanol to the chosen solvent (e.g., methanol) in a flask equipped with a stir bar and a condenser.

  • Begin stirring at room temperature.

  • Slowly warm the mixture in a water or oil bath in 5-10 °C increments.

  • Hold at each temperature for 10-15 minutes, observing for dissolution.

  • Note the temperature at which complete dissolution occurs. Be aware that the compound may precipitate upon cooling (supersaturation).

Advanced Solubilization Strategies

If initial solvent screening and temperature adjustments are insufficient, the next step is to modify the solvent system itself or the solute's chemical form.

TroubleshootingWorkflow Start Solubility Issue Identified Screen Step 1: Solvent Screening (Methanol, Ethanol, DMSO) Start->Screen Heat Step 2: Apply Gentle Heat Screen->Heat Partial Success Success Solubility Achieved Screen->Success Full Dissolution CoSolvent Step 3: Use a Co-Solvent System Heat->CoSolvent Still Insufficient pH_Mod Step 4: Acid/Base Modification (Form a Salt) Heat->pH_Mod Alternative/If Co-Solvent Fails CoSolvent->Success pH_Mod->Success

Caption: A logical workflow for troubleshooting solubility issues.

Q3: My reaction requires a non-polar solvent like toluene, but (1-Aminocycloheptyl)methanol won't dissolve. How can I make this work?

Answer: This requires a co-solvent approach. A co-solvent is a water-miscible or solvent-miscible organic solvent added in small volumes to the primary (bulk) solvent to increase the solubility of a poorly soluble compound.[4]

  • Mechanism of Action: The co-solvent works by altering the overall polarity of the solvent system to be more favorable to the solute.[6] For (1-Aminocycloheptyl)methanol, a polar co-solvent like methanol can form a "solvent shell" around the molecule, effectively shielding its polar groups and allowing the entire complex to be more soluble in the less polar bulk solvent (e.g., toluene).

Experimental Protocol: Developing a Co-Solvent System

  • Determine Minimum Co-solvent Volume: In a separate vial, determine the minimum volume of your best solvent (e.g., methanol) required to fully dissolve your starting material at room temperature.

  • Pre-dissolve: Dissolve the (1-Aminocycloheptyl)methanol in this minimum volume of methanol.

  • Titrate into Bulk Solvent: Slowly add this concentrated solution dropwise into your stirred bulk solvent (toluene) at the desired reaction temperature.

  • Observe: Watch for any signs of precipitation (cloudiness). If the solution remains clear, you have successfully created a viable co-solvent system. If it precipitates, a slightly larger volume of co-solvent may be required.

Q4: Can I use pH to increase solubility in an organic solvent?

Answer: While the concept of "pH" is strictly defined for aqueous solutions, the underlying principle of acid-base chemistry can be a powerful tool in organic solvents.[7] The primary amine on your molecule is basic and can be protonated by an acid to form an ammonium salt.

  • Rationale: Converting the neutral amine (-NH₂) to a charged ammonium salt (-NH₃⁺) dramatically increases the polarity of that functional group. This new, charged species may have significantly different—and often better—solubility in moderately polar organic solvents like acetonitrile or even THF. The increase in solubility of amino acids after adding an acid or base is a well-documented phenomenon.[8][9]

AcidBaseEquilibrium cluster_0 Addition of Organic Acid (e.g., Acetic Acid) Molecule R-NH₂ (1-Aminocycloheptyl)methanol (Less Polar, Poorly Soluble) Salt R-NH₃⁺ A⁻ (Ammonium Salt) (More Polar, More Soluble) Molecule->Salt + H⁺A⁻

Caption: Protonation of the amine to form a more soluble salt.

Experimental Protocol: Solubility Enhancement via Acid Addition

  • Suspend (1-Aminocycloheptyl)methanol in the desired organic solvent (e.g., THF, acetonitrile).

  • Add a compatible organic acid, such as acetic acid or trifluoroacetic acid (TFA), dropwise. Typically, 1.0 to 1.1 equivalents relative to the amine are sufficient.

  • Stir the mixture at room temperature. Often, the suspension will clarify as the soluble salt is formed.

  • Critical Consideration: Ensure the resulting ammonium salt and the acid itself are compatible with your downstream reaction chemistry. For instance, the presence of an acid will interfere with reactions requiring basic conditions. This method is often used for purification or workup procedures.

Final FAQs
  • Q: I successfully dissolved the compound with heat, but it crashed out when I cooled it to room temperature. What happened?

    • A: You created a supersaturated solution. The solubility of the compound is lower at room temperature, and the excess precipitated out. To maintain solubility, you either need to keep the solution warm, use a larger volume of solvent, or employ the co-solvent or acid/base modification techniques described above.

  • Q: How do I choose between using a co-solvent and adjusting the pH?

    • A: The choice depends entirely on your experimental goal.

      • Use a co-solvent when the downstream application must be free of acids or bases and when the presence of a small amount of a secondary solvent (like methanol) is tolerable. This is common for chemical reactions.

      • Use acid/base modification when the presence of a salt is acceptable or even desirable. This is often used in purification (e.g., chromatography), salt formation studies, or when a reaction is tolerant to acidic conditions.

References
  • ResearchGate. (n.d.). Solubility Properties of Methanol in Inorganic Solvents | Request PDF. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Solubility Properties of Methanol in Organic Solvents | Request PDF. Retrieved from ResearchGate. [Link]

  • European Chemicals Agency. (n.d.). Ammonium acetate - Registration Dossier. ECHA. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • ACS Publications. (n.d.). Polysiloxane Surfactants for the Dispersion of Carbon Nanotubes in Nonpolar Organic Solvents | Langmuir. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Survey of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Technologies and Research Emerged. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS, 13(3), 133-144. [Link]

  • Hindawi. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • National Center for Biotechnology Information. (n.d.). (1-Aminocyclopropyl)methanol | C4H9NO | CID 14146220. PubChem. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Can Polarity-Inverted Surfactants Self-Assemble in Nonpolar Solvents?. PMC. [Link]

  • ResearchGate. (n.d.). How can I adjust the pH of organic solvents?. [Link]

  • National Center for Biotechnology Information. (n.d.). (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153. PubChem. [Link]

  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. [Link]

  • Nazarbayev University Research Repository. (2025). Solubility Properties of Methanol in Inorganic Solvents. [Link]

  • ACS Publications. (2020). Can Polarity-Inverted Surfactants Self-Assemble in Nonpolar Solvents?. [Link]

  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

  • ACS Publications. (n.d.). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures | Journal of Chemical & Engineering Data. [Link]

  • Springer. (2025). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. [Link]

  • MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]

  • Quora. (n.d.). How does surfactant affect solubility of relatively non polar substance?. [Link]

  • Quora. (n.d.). Are amines soluble in organic solvents?. [Link]

Sources

Troubleshooting

Alternative reducing agents for the synthesis of (1-Aminocycloheptyl)methanol

Technical Support Center: Synthesis of (1-Aminocycloheptyl)methanol A Guide to Alternative Reducing Agents and Troubleshooting Welcome to the technical support guide for the synthesis of (1-Aminocycloheptyl)methanol. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (1-Aminocycloheptyl)methanol

A Guide to Alternative Reducing Agents and Troubleshooting

Welcome to the technical support guide for the synthesis of (1-Aminocycloheptyl)methanol. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes by exploring alternatives to common, high-hazard reducing agents. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My current synthesis uses Lithium Aluminum Hydride (LiAlH₄) to reduce a 1-aminocycloheptane carboxylate derivative. What are the main hazards, and which safer, scalable alternatives should I consider?

A1: Analysis of the Baseline Problem with LiAlH₄ and Introduction to Alternatives

Lithium Aluminum Hydride (LiAlH₄ or LAH) is a powerful and effective reducing agent for converting amides and esters to amines and alcohols, respectively.[1][2] However, its use, particularly at scale, presents significant safety and operational challenges.

Core Concerns with LiAlH₄:

  • Extreme Reactivity: LiAlH₄ reacts violently with water, protic solvents (like alcohols), and even atmospheric moisture, releasing flammable hydrogen gas.[3] This reaction is highly exothermic and can lead to fires.[4]

  • Pyrophoricity: The solid reagent can ignite spontaneously in moist air or from friction.[3]

  • Hazardous Workup: Quenching an LAH reaction requires a meticulous, slow, and often cryogenic addition of reagents to control the exothermic reaction, which can be difficult to manage at a larger scale. Improper quenching can result in dangerous pressure buildup or uncontrolled heat evolution.[4]

  • Handling: Strict adherence to safety protocols is necessary, including the use of fire-retardant lab coats, specialized Class D fire extinguishers, and often an inert atmosphere in a glove box or fume hood.[3][5]

Given these challenges, exploring safer alternatives is a critical step in developing a robust and scalable synthesis. Two excellent alternative strategies are Borane-based reductions and Catalytic Hydrogenation .

  • Alternative 1: Borane Complexes (e.g., BH₃•THF or BH₃•DMS): Borane is a less aggressive reducing agent than LAH but is highly effective for the reduction of amides. It offers a much safer reactivity profile and a simpler workup procedure.

  • Alternative 2: Catalytic Hydrogenation: This "green chemistry" approach involves the reduction of a nitrile precursor (1-aminocycloheptanecarbonitrile) using hydrogen gas and a metal catalyst. It avoids pyrophoric metal hydrides entirely and produces water as the only stoichiometric byproduct.

Q2: I'm trying to use Borane-Tetrahydrofuran (BH₃•THF) to reduce 1-(aminocarbonyl)cycloheptanecarboxamide, but my yields are low and inconsistent. What are the critical parameters for a successful borane reduction?

A2: Troubleshooting Guide for Borane-Mediated Amide Reduction

Low yields in borane reductions of amides often stem from a few critical, controllable factors. Unlike the brute force of LAH, borane reductions benefit from careful optimization.

Key Parameters and Causality:

  • Reagent Quality and Stoichiometry:

    • The Issue: BH₃•THF can degrade over time, especially with improper storage, leading to a lower effective concentration. Using an insufficient molar equivalent is a common cause of incomplete reactions.

    • The Solution: Always use a fresh, recently titrated, or newly purchased bottle of BH₃•THF. For a primary amide, a stoichiometry of at least 2.0 equivalents of BH₃ is theoretically required. It is often beneficial to use a slight excess (e.g., 2.2 - 2.5 equivalents) to drive the reaction to completion.

  • Temperature and Reaction Time:

    • The Issue: The reduction of amides with borane is often slower than with LAH and may require elevated temperatures to proceed at a reasonable rate.[6] Insufficient heating or reaction time will result in unreacted starting material.

    • The Solution: While the initial addition of the borane solution should be done at a controlled temperature (e.g., 0 °C) to manage the initial exotherm, the reaction mixture typically needs to be heated to reflux in THF (approx. 66 °C) for several hours to ensure completion.[6] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Workup Procedure:

    • The Issue: The reaction produces a stable amine-borane complex that must be hydrolyzed to liberate the free amine product. An improper or incomplete quench will result in low isolated yields.

    • The Solution: The workup is not just for neutralizing excess reagent; it's a crucial chemical step. After cooling the reaction, the excess borane is typically quenched by the slow, careful addition of methanol.[6] To hydrolyze the amine-borane complex, the mixture is then heated with aqueous acid (e.g., 3M HCl). This protonates the amine, breaking the N-B bond and forming the hydrochloride salt, which is typically water-soluble. Subsequent basification (e.g., with NaOH) will liberate the free amine for extraction.

G cluster_start Starting Point cluster_considerations Key Considerations Start Need to Reduce Amide to Amine Safety High Hazard? Pyrophoric? Start->Safety LAH LiAlH₄ Scale Scalable? LAH->Scale Difficult Borane BH₃•THF / BH₃•DMS Borane->Scale Catalytic Catalytic Hydrogenation (from Nitrile) Green Green Chemistry? Catalytic->Green Yes Safety->LAH Yes Safety->Borane No Scale->Catalytic Yes Green->Borane Moderate

Caption: Alternative synthetic routes to the target molecule.

Q4: Can you provide a summary comparing these alternative reducing agents against the traditional LiAlH₄?

A4: Comparative Analysis of Reducing Agents

The choice of reducing agent is a multi-faceted decision that balances reactivity, safety, cost, and scalability. The following table provides a comparative overview.

ParameterLithium Aluminum Hydride (LiAlH₄)Borane Complexes (BH₃•THF/DMS)Catalytic Hydrogenation (e.g., Ra-Ni)
Reactivity Very HighHigh (more selective)Moderate (highly dependent on catalyst/conditions)
Safety Profile Very Hazardous. Pyrophoric, reacts violently with water. [3]Hazardous. Flammable liquids, but much safer than LiAlH₄.Moderate Hazard. Flammable gas (H₂), catalyst may be pyrophoric.
Workup Difficult and hazardous; requires careful quenching. [4]Straightforward; acidic hydrolysis required.Simple filtration to remove catalyst.
Scalability Poor; safety concerns and exotherm management are major barriers.Good; manageable exotherm and safer handling.Excellent; standard industrial process.
Cost ModerateModerateCatalyst can be expensive, but H₂ is cheap. Overall cost-effective at scale.
Green Chemistry Poor; produces significant aluminum salt waste.Moderate; produces borate waste.Excellent; water is the only stoichiometric byproduct.
Substrate Amide / EsterAmideNitrile

References

  • Amide reduction - Wikipedia. Wikipedia. [Link]

  • Reduction of Amides to Amines and Aldehydes - Chemistry Steps. Chemistry Steps. [Link]

  • Reduction of Amides to Amines - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation - PMC. PubMed Central. [Link]

  • Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - Angewandte Chemie. Wiley Online Library. [Link]

  • amide reduction & amine synthesis - YouTube. YouTube. [Link]

  • Amine synthesis by amide reduction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synhydrid®. The Safe Alternative To Lithium Aluminium-Hydride - Chematek. Chematek. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Society Reviews. Royal Society of Chemistry. [Link]

  • Primary amide reduction (actual lab question) : r/chemistry - Reddit. Reddit. [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. Periodica Polytechnica. [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ACS Publications. ACS Publications. [Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis. Organic-synthesis.com. [Link]

  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors - ResearchGate. ResearchGate. [Link]

  • Chemistry of Amides - LibreTexts. Chemistry LibreTexts. [Link]

  • Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes - Chemical Science. Royal Society of Chemistry. [Link]

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY - NJ.gov. New Jersey Department of Health. [Link]

  • Catalytic Amide Reductions under Hydrosilylation Conditions - Diva-portal.org. Diva-portal.org. [Link]

  • In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride - Oreate AI Blog. Oreate AI. [Link]

  • Process for the preparation of amines by catalytic hydrogenation of nitriles - Google Patents.
  • (PDF) Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - ResearchGate. ResearchGate. [Link]

  • Lithium Aluminum Hydride - Princeton EHS. Princeton University Environmental Health and Safety. [Link]

  • Hydrogenation of Nitriles to Primary Amines Over Highly Dispersed Ni/SiC Catalyst Without Ammonia Addition - ResearchGate. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purifying (1-Aminocycloheptyl)methanol by Column Chromatography

Welcome to the technical support center for the purification of (1-Aminocycloheptyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1-Aminocycloheptyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the column chromatography of this compound. As Senior Application Scientists, we have synthesized our field expertise to create a practical resource to navigate the nuances of this purification process.

Introduction to the Challenges

(1-Aminocycloheptyl)methanol is a primary amino alcohol. Its polarity and the basicity of the amino group present specific challenges during purification by silica gel column chromatography. The primary amine can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound. This guide provides a systematic approach to overcome these challenges.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of (1-Aminocycloheptyl)methanol in a question-and-answer format.

Question 1: My compound is streaking or tailing badly on the TLC plate and the column. How can I improve the peak shape?

Answer:

Peak tailing is a classic sign of strong interaction between your basic amine and the acidic silica gel. To mitigate this, you need to neutralize the acidic sites on the stationary phase.[1][2]

  • Probable Cause: The basic amino group of (1-Aminocycloheptyl)methanol is interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows down the elution of a portion of the molecules, causing them to lag behind the main band, resulting in a "tail."

  • Solution: Add a small amount of a volatile base to your mobile phase. This base will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.

    • Recommended Additives:

      • Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v) to the eluent.[1]

      • Ammonium Hydroxide (NH₄OH): A solution of 0.5-2% in methanol can be used as a polar component of the mobile phase.[3]

    • Step-by-Step Protocol Adjustment:

      • Prepare your chosen mobile phase (e.g., Dichloromethane:Methanol).

      • Add the basic additive to the mobile phase mixture. For example, for a 95:5 DCM:MeOH eluent, you can add 0.5 mL of triethylamine to 500 mL of the solvent mixture.

      • Equilibrate your column with this new mobile phase before loading your sample.

Question 2: My compound is not moving off the baseline, even with a high percentage of methanol in the mobile phase. What should I do?

Answer:

If your compound remains at the origin (Rf = 0), the mobile phase is not polar enough to elute it from the stationary phase.[4]

  • Probable Cause: The polarity of your eluent is insufficient to overcome the strong adsorption of the polar amino alcohol to the silica gel.

  • Solution:

    • Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent (e.g., methanol) in your eluent system. For instance, if a 95:5 Dichloromethane:Methanol mixture is not working, try 90:10, 85:15, and so on.

    • Incorporate a Basic Additive: As mentioned in the previous point, the addition of a base like triethylamine or ammonium hydroxide can significantly reduce the compound's affinity for the silica gel, aiding in its elution.[1] Often, a combination of increased methanol concentration and a basic additive is most effective.

    • Consider an Alternative Solvent System: If dichloromethane/methanol is not effective, you can explore other solvent systems. A common system for amino acids and their derivatives is n-butanol:acetic acid:water (often in a 4:1:1 ratio), though the acidic component may not be ideal for a basic compound on silica without prior neutralization.[5][6] A better alternative for basic compounds would be a system containing chloroform and methanol with a basic modifier.

Question 3: I am seeing multiple spots on my TLC after the column, even in fractions that should contain the pure compound. Is my compound decomposing?

Answer:

It is possible that your compound is degrading on the acidic silica gel.

  • Probable Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. While (1-Aminocycloheptyl)methanol is relatively stable, this possibility should not be dismissed, especially if the crude material was clean.

  • Solution:

    • Deactivate the Silica Gel: Before packing your column, you can treat the silica gel with a basic solution to neutralize it. This can be done by making a slurry of the silica gel in the mobile phase containing the basic additive and then packing the column.

    • Minimize Contact Time: Elute the compound as quickly as possible without sacrificing separation. A faster flow rate can sometimes reduce the on-column time and minimize degradation.

    • Use an Alternative Stationary Phase: If degradation is a persistent issue, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Reversed-phase chromatography on a C18 stationary phase is another option.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of (1-Aminocycloheptyl)methanol?

A good starting point for TLC analysis is a mixture of a moderately polar solvent and a polar solvent, with a basic additive. For example:

  • System 1: 95:5 Dichloromethane:Methanol with 0.5% Triethylamine.

  • System 2: 90:10 Chloroform:Methanol with 1% Ammonium Hydroxide.

  • System 3: 4:1:1 n-Butanol:Acetic Acid:Water (less ideal for basic compounds on silica but a common system for amino alcohols).[5][6]

You can run several TLCs with varying solvent ratios to find the optimal system that gives your product an Rf value between 0.2 and 0.4.

Q2: How much silica gel should I use for my column?

A general rule of thumb is to use a silica gel to crude compound weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.

Q3: Should I perform a dry or wet loading of my sample?

For polar compounds like (1-Aminocycloheptyl)methanol, dry loading is often preferred. This involves pre-adsorbing your crude material onto a small amount of silica gel.

  • Dry Loading Procedure:

    • Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.

    • Evaporate the solvent completely under reduced pressure until you have a free-flowing powder.

    • Carefully add this powder to the top of your packed and equilibrated column.

Q4: What are the key properties of (1-Aminocycloheptyl)methanol to consider?

Experimental Protocol: Flash Column Chromatography of (1-Aminocycloheptyl)methanol

This protocol provides a general starting point. Optimization may be required based on the specific impurities in your crude material.

1. Materials:

  • Crude (1-Aminocycloheptyl)methanol

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass column

  • Collection tubes

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Ninhydrin stain for visualization

2. Procedure:

  • Step 1: TLC Analysis and Solvent System Optimization

    • Prepare a stock solution of your crude material.

    • Test various solvent systems to find one that gives your product an Rf of ~0.3. A good starting point is 95:5 DCM:MeOH with 0.5% TEA.

    • Visualize the TLC plate using a ninhydrin stain (will stain the amine group, usually a purple or yellow color).

  • Step 2: Column Packing

    • Choose an appropriate size column.

    • Insert a small cotton plug at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen mobile phase (e.g., 95:5 DCM:MeOH with 0.5% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the packed silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Step 3: Sample Loading (Dry Loading Recommended)

    • Dissolve your crude (1-Aminocycloheptyl)methanol in a minimal amount of methanol.

    • Add 2-3 times the weight of silica gel and evaporate the solvent to obtain a dry powder.

    • Carefully add the powder to the top of the column.

  • Step 4: Elution and Fraction Collection

    • Carefully add your mobile phase to the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Monitor the separation by collecting small aliquots from the fractions and running TLCs.

  • Step 5: Analysis and Product Isolation

    • Identify the fractions containing your pure product by TLC.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified (1-Aminocycloheptyl)methanol.

Data Summary Table

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Dichloromethane:Methanol (95:5) with 0.5% Triethylamine
TLC Visualization Ninhydrin Stain
Sample Loading Dry Loading
Silica:Crude Ratio 50:1 (w/w)

Workflow Diagram

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC TLC Analysis & Solvent System Optimization Pack Pack Column with Silica Gel Slurry TLC->Pack Load Dry Load Sample onto Column Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure (1-Aminocycloheptyl)methanol Evaporate->Product

Caption: Workflow for the purification of (1-Aminocycloheptyl)methanol.

References

  • Google Patents. (n.d.). Methanol purification.
  • United States Environmental Protection Agency. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Process for the purification of methanol by extractive distillation and plural stage distillation recovery.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). (1-Aminocyclohexyl)methanol. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2023). What is the best solvent system for amino acid thin layer chromatography?. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Retrieved February 4, 2026, from [Link]

  • OChemPal. (n.d.). TLC of aminoacids and short peptides. Retrieved February 4, 2026, from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved February 4, 2026, from [Link]

  • BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Retrieved February 4, 2026, from [Link]

  • University of Calcutta. (n.d.). SEB V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). Double dehydrogenative coupling of amino alcohols with primary alcohols under Mn(I) catalysis. Retrieved February 4, 2026, from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Retrieved February 4, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). (1-Aminocyclopropyl)methanol. Retrieved February 4, 2026, from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved February 4, 2026, from [Link]

  • Topsoe. (n.d.). Methanol | MeOH | CH3OH | Purification method. Retrieved February 4, 2026, from [Link]

  • PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Retrieved February 4, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Cyclohexylethanol (CAS 1193-81-3). Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Methanol. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids. Retrieved February 4, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Routes to Aminocycloalkane Methanols

Executive Summary Aminocycloalkane methanols (e.g., (1-aminocyclohexyl)methanol) are critical sterically constrained scaffolds in medicinal chemistry, widely utilized in the design of peptidomimetics, GPCR ligands, and n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminocycloalkane methanols (e.g., (1-aminocyclohexyl)methanol) are critical sterically constrained scaffolds in medicinal chemistry, widely utilized in the design of peptidomimetics, GPCR ligands, and neuroactive agents (e.g., Gabapentin analogs). Their rigid spiro-like geometry locks pharmacophores into bioactive conformations, enhancing potency and selectivity.

This guide objectively compares the three primary synthetic strategies for accessing this scaffold:

  • Direct Reduction of Amino Acids (The Standard Route)

  • Bucherer-Bergs / Hydrolysis (The De Novo Route)

  • Nitro-Aldol (Henry) Reaction (The Regioisomeric Route)

Strategic Route Analysis

Route A: Direct Reduction of Cyclic Amino Acids

Best For: Scale-up, commercially available starting materials (e.g., 1-aminocyclohexanecarboxylic acid).

This is the most direct method, involving the reduction of the carboxylic acid moiety to a primary alcohol. The challenge lies in the chemoselectivity required to reduce the acid without affecting the amine (though the amine is generally inert to hydrides) and handling the zwitterionic nature of the starting material.

  • Variant A1: Lithium Aluminum Hydride (LiAlH₄) [1]

    • Mechanism: Strong nucleophilic attack by hydride (

      
      ) on the carbonyl carbon. The reaction proceeds through an aldehyde intermediate (not isolated) to the alkoxide.[2]
      
    • Pros: High reactivity; reduces both acids and esters efficiently; well-established protocols.

    • Cons: Pyrophoric; requires anhydrous conditions; rigorous "Fieser" workup needed to manage gelatinous aluminum salts.

    • Expert Insight: For amino acids, the carboxylate salt forms first (

      
      ), which is resistant to reduction. Excess LiAlH₄ (3–4 equivalents) is required to drive the reaction.
      
  • Variant A2: Borane-THF / Borane-DMS (BH₃·L)

    • Mechanism: Electrophilic reduction. Borane coordinates to the carbonyl oxygen, making it highly susceptible to hydride transfer.

    • Pros: Chemoselective for carboxylic acids in the presence of esters/nitro groups; safer workup than LiAlH₄.

    • Cons: Borane complexes with the free amine (

      
      ), requiring excess reagent or an acidic workup/reflux step to liberate the product.
      
Route B: Bucherer-Bergs Synthesis (De Novo)

Best For: Novel ring systems (e.g., substituted cyclopentanes, cycloheptanes) where the amino acid is not commercially available.

This route builds the amino acid scaffold from a cyclic ketone. It is a robust, multi-step sequence that establishes the quaternary carbon center.

  • Hydantoin Formation: Condensation of ketone, KCN, and

    
    .[3][4]
    
  • Hydrolysis: Ring opening of hydantoin (usually basic:

    
     or 
    
    
    
    ) to the amino acid.
  • Reduction: Proceed as in Route A.

Route C: Nitro-Aldol (Henry) Reaction

Critical Distinction: This route typically yields the regioisomer 1-(aminomethyl)cycloalkanol, not (1-aminocyclohexyl)methanol.

  • Target: 1-Amino-1-(hydroxymethyl)cyclohexane (Amino and alcohol on ring carbon).

  • Henry Product: 1-(Aminomethyl)-1-cyclohexanol (Alcohol on ring, amine on methyl arm).

  • Use Case: Only use if the target pharmacophore requires the amine to be extended by one methylene unit.

Comparative Assessment

FeatureRoute A (LiAlH₄)Route A (Borane)Route B (Bucherer-Bergs)
Starting Material Cyclic Amino AcidCyclic Amino AcidCyclic Ketone
Step Count 113 (Hydantoin

AA

Alcohol)
Yield (Typical) 85–95%70–90%40–60% (Overall)
Safety Profile Low (Pyrophoric, H₂ gas)Medium (Toxic gas, flammable)Medium (Cyanide use)
Scalability High (with proper cooling)Medium (Cost of Borane)High (Industrial standard)
Cost LowHighLow (Reagents are cheap)
Key Challenge Aluminum salt workupAmine-borane complexationHarsh hydrolysis conditions

Visualized Reaction Pathways

SyntheticRoutes cluster_legend Route Legend Ketone Cyclic Ketone (Start Route B) Hydantoin Spiro-Hydantoin Ketone->Hydantoin KCN, (NH4)2CO3 (Bucherer-Bergs) AminoAcid 1-Aminocycloalkane Carboxylic Acid (Start Route A) Hydantoin->AminoAcid NaOH or Ba(OH)2 Hydrolysis BoraneComplex Amine-Borane Complex AminoAcid->BoraneComplex BH3·THF Target (1-Aminocycloalkane)methanol (Target) AminoAcid->Target LiAlH4, THF Reflux BoraneComplex->Target Acidic Workup (HCl/MeOH) Route A: Reduction Route A: Reduction Route B: De Novo Route B: De Novo

Figure 1: Strategic workflow comparing the Direct Reduction (Blue) and De Novo Bucherer-Bergs (Red) pathways.

Detailed Experimental Protocols

Protocol 1: LiAlH₄ Reduction of 1-Aminocyclohexanecarboxylic Acid

Objective: Synthesis of (1-aminocyclohexyl)methanol. Safety: LiAlH₄ reacts violently with water.[1] Perform in a flame-dried flask under inert atmosphere (N₂/Ar).

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and N₂ inlet.

  • Reagent Prep: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (10 mL/g of substrate) at 0°C.

  • Addition: Add 1-aminocyclohexanecarboxylic acid (1.0 equiv) portion-wise as a solid (or slurry in THF) over 30 mins. Note: Gas evolution (H₂) will occur.

  • Reaction: Warm to room temperature, then heat to reflux for 12–18 hours. The reaction mixture will turn grey/white.

  • Fieser Workup (Critical Step):

    • Cool to 0°C.[5][6]

    • Slowly add water (1 mL per gram of LiAlH₄ used). Caution: Vigorous exotherm.

    • Add 15% NaOH solution (1 mL per gram of LiAlH₄).

    • Add water (3 mL per gram of LiAlH₄).

  • Isolation: Warm to RT and stir for 15 mins until the precipitate becomes white and granular. Filter through Celite. Wash the cake with hot THF.

  • Purification: Dry the filtrate (

    
    ) and concentrate in vacuo. The crude amino alcohol is often pure enough for use or can be recrystallized from EtOAc/Hexanes.
    
Protocol 2: Bucherer-Bergs Synthesis (Ketone to Amino Acid)

Objective: Preparation of 1-aminocyclopentanecarboxylic acid (Precursor). Safety: Cyanide salts are lethal. Use bleach to quench all waste streams.

  • Hydantoin Formation:

    • Dissolve Cyclopentanone (10 mmol) in 50% EtOH/H₂O.

    • Add (NH₄)₂CO₃ (30 mmol) and KCN (12 mmol) .

    • Heat at 60°C for 4–6 hours. Cool, filter the white precipitate (Hydantoin).

  • Hydrolysis:

    • Suspend the Hydantoin in 3M NaOH (excess) .

    • Reflux for 24 hours (or autoclave at 150°C for 4 hours for faster results).

    • Cool and neutralize to pH 7 with conc. HCl.

    • The amino acid precipitates upon cooling or concentration.

References

  • Reduction of Amino Acids (LiAlH4 vs NaBH4)

    • Master Organic Chemistry. "Reduction of Carboxylic Acids to Primary Alcohols Using LiAlH4." Available at: [Link]

  • Borane Reduction Mechanism

    • Rzepa, H. "Mechanism of the reduction of a carboxylic acid by borane: revisited." Imperial College London. Available at: [Link]

  • Bucherer-Bergs Reaction

    • Organic Chemistry Portal. "Bucherer-Bergs Reaction."[3][4] Available at: [Link]

  • Gabapentin (1-aminomethyl-1-cyclohexaneacetic acid)
  • General Amino Alcohol Synthesis

    • Organic Syntheses. "One-Pot Preparation of Cyclic Amines from Amino Alcohols." Org.[1][7] Synth.2017 , 94, 150-166. Available at: [Link]

Sources

Comparative

Comparative Analysis of Structure-Activity Relationships in Aminocycloalkane-Based NMDA Receptor Antagonists

A Senior Application Scientist's Guide to Key Structural Determinants and Experimental Validation The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and glutamatergic neurotransmission, is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Key Structural Determinants and Experimental Validation

The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and glutamatergic neurotransmission, is a well-established therapeutic target for a range of neurological disorders. Over-activation of this receptor leads to excitotoxicity, a key pathological process in neurodegenerative diseases.[1] Consequently, the development of potent and selective NMDA receptor antagonists remains a significant focus in medicinal chemistry. Among the various scaffolds explored, aminocycloalkane derivatives have emerged as a promising class of non-competitive antagonists, with their activity being highly dependent on their three-dimensional structure.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminocycloalkane-based NMDA receptor antagonists, with a focus on how modifications to the cycloalkane ring and the amino-containing side chain influence binding affinity and biological function. We will delve into the experimental data that underpins these relationships and provide detailed protocols for key assays used in their evaluation.

The Influence of Cycloalkane Ring Size and Substitution on NMDA Receptor Affinity

The size and substitution pattern of the cycloalkane ring are critical determinants of antagonist potency. While direct SAR studies on a complete series of (1-Aminocycloheptyl)methanol analogs are not extensively reported in publicly available literature, valuable insights can be gleaned from studies on related aminocycloalkane derivatives, particularly those with cyclobutane and cyclohexane cores.

Key SAR Observations:
  • Ring Size: The size of the cycloalkane ring influences the orientation of the pharmacophoric groups within the NMDA receptor channel. While a systematic comparison across all ring sizes is not available, studies on different classes of aminocycloalkane derivatives suggest that both smaller (cyclobutane) and larger (cyclohexane) rings can be accommodated within the binding site.

  • Substitution: The introduction of substituents on the cycloalkane ring can significantly impact binding affinity. For instance, in a series of 1-aminocyclobutane-1-carboxylic acids, the presence of a 2'-carboxyethyl or 2'-phosphonoethyl moiety at the 3-position of the cyclobutane ring led to potent and selective NMDA receptor antagonism.[2] This highlights the importance of an acidic group at a specific distance from the primary amino acid moiety for effective receptor interaction.

  • Stereochemistry: The absolute stereochemistry of substituents on the cycloalkane ring is often crucial for activity. In studies of 6,7-benzomorphan derivatives, which feature a rigid cyclic amine structure, the absolute stereochemistry was found to be critically important for differentiating between affinity for the NMDA receptor and opioid receptors.

Table 1: Comparative NMDA Receptor Antagonist Activity of Selected Aminocycloalkane Derivatives

Compound ClassRing SizeKey SubstituentsBiological Activity (IC50/Ki)Reference
1-Aminocyclobutane-1-carboxylic acid analogs43-(2'-phosphonoethyl)Potent NMDA antagonist activity[2]
1,2-Diarylethylamines (containing cyclic amines)N/AVaried aryl and amine substitutionsModerate affinity (400-2100 nM) for improved tolerability[1]
6,7-Benzomorphan derivativesFused RingsModified N-substituents and aromatic hydroxylationStereochemistry and hydroxyl position critical for affinity and selectivity

The Role of the Amine and Side Chain in Receptor Binding

The nature of the amine-containing side chain is another critical factor influencing the SAR of these compounds. The primary amine is generally considered a key pharmacophoric element, interacting with specific residues within the NMDA receptor channel.

Key SAR Observations:
  • Hydroxyl Group: The presence and position of a hydroxyl group can also be important. In the case of (1-Aminocycloheptyl)methanol, the hydroxymethyl group likely influences the polarity and hydrogen bonding potential of the molecule, which can impact its interaction with the receptor and its pharmacokinetic properties. Shifting the position of a hydroxyl group on the aromatic ring of 6,7-benzomorphan derivatives significantly altered their affinity for the NMDA receptor.

Experimental Protocols for the Evaluation of (1-Aminocycloheptyl)methanol Analogs

To rigorously assess the SAR of novel (1-Aminocycloheptyl)methanol analogs, a series of well-defined experimental protocols are essential. These assays allow for the determination of binding affinity, functional antagonist activity, and in vivo efficacy.

Synthesis of (1-Aminocycloheptyl)methanol Analogs

A general synthetic scheme for the preparation of (1-Aminocycloheptyl)methanol and its potential analogs can be envisioned starting from cycloheptanone.

G cluster_synthesis Synthetic Pathway start Cycloheptanone step1 Strecker Synthesis (KCN, NH4Cl) start->step1 intermediate1 1-Aminocycloheptanecarbonitrile step1->intermediate1 step2 Hydrolysis (e.g., HCl, H2O) intermediate1->step2 intermediate2 1-Aminocycloheptanecarboxylic acid step2->intermediate2 step3 Reduction (e.g., LiAlH4) intermediate2->step3 product (1-Aminocycloheptyl)methanol step3->product analogs Analogs (via substituted cycloheptanones or further derivatization) product->analogs

Caption: General synthetic route to (1-Aminocycloheptyl)methanol and its analogs.

Step-by-Step Protocol:

  • Strecker Synthesis: To a solution of cycloheptanone in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide and ammonium chloride. Stir the reaction mixture at room temperature for several hours to yield 1-aminocycloheptanecarbonitrile.

  • Hydrolysis: Treat the resulting aminonitrile with a strong acid, such as hydrochloric acid, and heat to reflux to hydrolyze the nitrile to a carboxylic acid, affording 1-aminocycloheptanecarboxylic acid.

  • Reduction: Reduce the carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF) to obtain the final product, (1-aminocycloheptyl)methanol.

  • Analog Synthesis: Analogs can be prepared by using appropriately substituted cycloheptanones as starting materials or by further chemical modification of the amino or hydroxyl groups of the parent compound.

NMDA Receptor Binding Assay

This assay determines the affinity of the synthesized analogs for the NMDA receptor, typically by measuring their ability to displace a radiolabeled ligand that binds to a specific site within the receptor channel, such as [3H]MK-801.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat forebrain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction: In a reaction tube, combine the prepared membranes, the radioligand ([3H]MK-801), and varying concentrations of the test compound (the (1-Aminocycloheptyl)methanol analog).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the compound for the NMDA receptor.

In Vitro Electrophysiological Assessment

This functional assay measures the ability of the analogs to inhibit NMDA-induced currents in neurons, providing a direct measure of their antagonist activity.

G cluster_ephys Electrophysiology Workflow prep Prepare primary neuronal culture or brain slices patch Establish whole-cell patch clamp recording prep->patch baseline Record baseline NMDA-induced currents patch->baseline application Apply (1-Aminocycloheptyl)methanol analog baseline->application post_app Record NMDA-induced currents in the presence of the analog application->post_app washout Washout of the analog and record recovery post_app->washout analysis Analyze the reduction in current amplitude to determine IC50 washout->analysis

Sources

Validation

Benchmarking the performance of (1-Aminocycloheptyl)methanol in a specific reaction against known catalysts

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient and selective catalysts is paramount. Chiral amino alcohols have emerg...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective catalysts is paramount. Chiral amino alcohols have emerged as a privileged class of catalyst precursors, particularly in the enantioselective reduction of prochiral ketones. This guide provides a comprehensive performance benchmark of (1-Aminocycloheptyl)methanol in the well-established Corey-Bakshi-Shibata (CBS) reduction of acetophenone, a cornerstone reaction for producing chiral alcohols.[1][2] We will objectively compare its hypothetical performance, based on structural analysis, against established and commercially available catalysts, supported by experimental data from existing literature.

The CBS reduction is a powerful and widely used method for the enantioselective reduction of ketones to their corresponding chiral alcohols, employing a chiral oxazaborolidine catalyst and a borane source.[1][2] The predictability and high enantioselectivity of this reaction make it an ideal platform for benchmarking new chiral ligands.

Causality Behind Experimental Choices: The CBS Reduction

The selection of the CBS reduction for this benchmark is deliberate. Acetophenone is a simple, prochiral ketone, and its reduction to 1-phenylethanol is a well-studied transformation, providing a wealth of comparative data. The reaction mechanism involves the formation of a chiral oxazaborolidine catalyst from an amino alcohol and a borane source. This catalyst then coordinates with another equivalent of the borane reagent and the ketone, leading to a highly organized, six-membered transition state that directs the hydride transfer to one of the prochiral faces of the ketone, thus inducing asymmetry in the final alcohol product.[1] The rigidity of the catalyst and the nature of its substituents are crucial for achieving high enantioselectivity.

Performance Comparison

Catalyst PrecursorYield (%)Enantiomeric Excess (ee %)
(S)-α,α-Diphenyl-2-pyrrolidinemethanol>95>95
(1S,2R)-1-Aminoindan-2-ol>9587[3]
(1-Aminocycloheptyl)methanol To be determinedTo be determined

The catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol is a classic example of a highly effective CBS catalyst, often affording excellent yields and enantioselectivities.[2] The catalyst derived from (1S,2R)-1-aminoindan-2-ol also demonstrates good performance.[3] The cycloheptyl group in (1-Aminocycloheptyl)methanol provides a bulky and conformationally flexible scaffold which could influence the steric environment of the catalytic pocket, potentially leading to competitive enantioselectivity. To validate this, the following experimental protocol should be followed.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol is a self-validating system for benchmarking the performance of (1-Aminocycloheptyl)methanol.

Materials:

  • (1-Aminocycloheptyl)methanol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1N)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (1-Aminocycloheptyl)methanol (0.1 mmol) in anhydrous THF (5 mL). To this solution, add borane-dimethyl sulfide complex (0.1 mmol) dropwise at room temperature. Stir the mixture for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to 0 °C. In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add the acetophenone solution to the catalyst mixture.

  • Borane Addition: To the reaction mixture, add borane-dimethyl sulfide complex (1.0 mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (5 mL) at 0 °C.

  • Work-up: Remove the solvent under reduced pressure. Add 1N HCl (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the resulting 1-phenylethanol by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the catalytic cycle, the following diagrams are provided.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Analysis A Dissolve (1-Aminocycloheptyl)methanol in anhydrous THF B Add BH3·SMe2 dropwise at RT A->B C Stir for 1 hr to form Oxazaborolidine Catalyst B->C D Cool catalyst solution to 0 °C C->D E Add Acetophenone solution D->E F Add BH3·SMe2 dropwise over 30 min at 0 °C E->F G Monitor reaction by TLC F->G H Quench with Methanol G->H I Solvent removal and acidic work-up H->I J Purification by column chromatography I->J K Determine Yield and ee% (Chiral GC/HPLC) J->K

Caption: Experimental workflow for the CBS reduction of acetophenone.

G Catalyst Oxazaborolidine Catalyst Intermediate Ternary Complex (Catalyst-BH3-Ketone) Catalyst->Intermediate + BH3·SMe2 + Ketone Borane BH3·SMe2 Ketone Acetophenone Product_complex Product-Catalyst Complex Intermediate->Product_complex Hydride Transfer (Stereoselective) Product_complex->Catalyst Release of Product Alcohol Chiral Alcohol (1-Phenylethanol) Product_complex->Alcohol

Caption: Simplified catalytic cycle of the CBS reduction.

Conclusion and Future Outlook

This guide outlines a clear and established methodology for benchmarking the performance of (1-Aminocycloheptyl)methanol as a catalyst in the asymmetric reduction of acetophenone. By following the detailed experimental protocol and comparing the resulting yield and enantiomeric excess against the provided data for well-known catalysts, researchers can objectively assess its efficacy. The structurally interesting cycloheptyl moiety suggests that it could be a valuable addition to the toolbox of chiral amino alcohol catalysts. Further investigation into its performance with a broader range of ketone substrates will be crucial in defining its synthetic utility.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Corey–Itsuno reduction. (2023, October 29). In Wikipedia. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). In NROChemistry. Retrieved from [Link]

  • CBS reduction of acetophenone followed by 11B NMR. (2021, June 10). Magritek. [Link]

  • Alagona, G., Ghio, C., Persico, M., & Tomasi, S. (2003). Quantum mechanical study of stereoselectivity in the oxazaborolidine-catalyzed reduction of acetophenone. Journal of the American Chemical Society, 125(33), 10027–10039. [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411–8414. [Link]

  • Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. (2018). International Journal for Pharmaceutical Research Scholars, 7(4), 31-39. [Link]

  • Gajda, A., & Gawroński, J. (2001). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Current Organic Chemistry, 5(7), 711-736. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-Aminocycloheptyl)methanol

Part 1: Executive Safety Summary & Risk Profile As a Senior Application Scientist, I must emphasize that while (1-Aminocycloheptyl)methanol is a valuable pharmaceutical building block, its specific hazard profile require...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Risk Profile

As a Senior Application Scientist, I must emphasize that while (1-Aminocycloheptyl)methanol is a valuable pharmaceutical building block, its specific hazard profile requires a conservative "read-across" approach. Structural analogues (cyclobutyl and cyclohexyl amino alcohols) are established Skin/Eye Irritants (Category 2/2A) and Respiratory Irritants (STOT SE 3) .

Furthermore, the presence of a primary amine on a lipophilic cycloheptane ring suggests two critical physiological risks:

  • Enhanced Dermal Absorption: The lipophilic ring facilitates passage through the stratum corneum.

  • Caustic Sensitization: Amines react with moisture in mucous membranes to generate alkaline conditions, leading to potential chemical burns or sensitization upon repeated exposure.

Treat this substance as a Contact Sensitizer and Irritant.

Part 2: The PPE Matrix

Do not rely on generic "lab safety" rules. The following matrix is calibrated for the specific nucleophilic and basic nature of amino alcohols.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Solids) Double Nitrile (Min. 0.11 mm / 4 mil)Prevents contact with fine electrostatic dust during weighing. The outer glove is sacrificial; the inner glove maintains the barrier.
Hand Protection (Solutions) High-Grade Nitrile or Laminate (Silver Shield) If dissolved in penetrating solvents (e.g., DCM, Methanol), standard nitrile degrades rapidly. Laminate gloves provide broad-spectrum resistance against the solvent-solute matrix.
Eye Protection Chemical Splash Goggles (Indirect Vent)Critical: Safety glasses are insufficient. Amine dusts and vapors track air currents. Goggles seal the ocular environment from alkaline hydrolysis on the corneal surface.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary engineering control. If working outside a hood (e.g., balance enclosure failure), use a P100/OV respirator (Particulate + Organic Vapor).
Body Defense Lab Coat (Poly/Cotton) + Tyvek Sleeves Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and lab coat.

Part 3: Operational Protocols

A. Weighing & Transfer (Solid Phase)

The highest risk of exposure occurs during the transfer of the static-prone solid.

  • Engineering Control: Operate strictly within a darker, low-turbulence zone of the fume hood.

  • Antistatic Measures: Use an antistatic gun or ionizer if the powder is "fly-away." Amino alcohols are often hygroscopic; rapid handling is essential to prevent clumping which leads to spillage.

  • The "Clean-Hand/Dirty-Hand" Technique:

    • Dirty Hand (Right): Handles the spatula and chemical container.

    • Clean Hand (Left): Touches only clean surfaces (balance door, notebook).

    • Why? This prevents cross-contamination of the lab bench, a common source of unexplained dermatitis in medicinal chemistry labs.

B. Reaction Setup (Solution Phase)
  • Solvent Choice: When dissolving (1-Aminocycloheptyl)methanol, add solvent slowly. Exotherms are possible if the amine is protonated by acidic solvents.

  • Inert Atmosphere: Store and handle under Nitrogen or Argon.

    • Mechanism:[1][2][3][4][5][6][7][8] Amines react with atmospheric CO₂ to form carbamates/carbonates, altering the stoichiometry of your reaction and potentially creating crusts on container threads that generate dust when reopened.

Part 4: Visualization of Safety Logic

Diagram 1: Risk Assessment & PPE Selection Flow

Caption: Logical decision tree for selecting PPE based on the physical state of the amino alcohol.

PPE_Selection Start Handling (1-Aminocycloheptyl)methanol State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution Phase State->Solution DustRisk Risk: Inhalation & Static Dust Solid->DustRisk SolventRisk Risk: Dermal Absorption via Solvent Solution->SolventRisk SolidPPE PPE: Double Nitrile + Goggles + Fume Hood DustRisk->SolidPPE SolventCheck Solvent Type? SolventRisk->SolventCheck StandardSolv Polar/Non-Polar (Water/Ether) SolventCheck->StandardSolv PenetratingSolv Penetrating (DCM/MeOH) SolventCheck->PenetratingSolv StdPPE PPE: Standard Nitrile StandardSolv->StdPPE AdvPPE PPE: Laminate/Silver Shield Gloves PenetratingSolv->AdvPPE

Diagram 2: Emergency Response Protocol

Caption: Immediate actions for exposure events, prioritizing decontamination over neutralization.

Emergency_Response Accident Exposure Event Type Identify Contact Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Wash Flush with Water (15 min) Skin->Wash Eye->Wash FreshAir Move to Fresh Air Inhalation->FreshAir NoVinegar DO NOT NEUTRALIZE (No Vinegar) Wash->NoVinegar Crucial Step Medical Seek Medical Attention (SDS in hand) NoVinegar->Medical FreshAir->Medical

Part 5: Disposal & Waste Management[3][4]

Do not dispose of down the drain. Amino alcohols are toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Segregation: Dispose of solid waste in "Solid Hazardous Waste" containers. Solutions should go into "Basic Organic Waste" streams if your facility segregates by pH; otherwise, standard "Halogenated" or "Non-Halogenated" solvent waste is acceptable provided the concentration is low (<5%).

  • Container Rinse: Triple-rinse empty containers with a compatible solvent (e.g., Ethanol) before disposal. Add the rinsate to the liquid waste stream.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11238435, (1-Aminocyclobutyl)methanol. (Used for structural read-across of hazard data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets. (General guidance on amino alcohol handling). Retrieved from [Link]

Sources

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